N-(Biotin-PEG4)-N-bis(PEG4-Boc)
Beschreibung
BenchChem offers high-quality N-(Biotin-PEG4)-N-bis(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Biotin-PEG4)-N-bis(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C50H94N4O18S |
|---|---|
Molekulargewicht |
1071.4 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43-,47-/m0/s1 |
InChI-Schlüssel |
QEABYHYXLPQXGZ-DPPJWZTGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional crosslinker that is gaining significant attention in the field of targeted protein degradation and bioconjugation. Its unique architecture, featuring a biotin (B1667282) moiety for detection and purification, polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance, and two tert-butyloxycarbonyl (Boc)-protected amine groups, makes it a versatile tool for the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of its structure, properties, and applications, complete with experimental protocols and workflow visualizations.
Structure and Chemical Properties
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a branched molecule with three arms emanating from a central nitrogen atom. One arm is conjugated to biotin via a PEG4 linker. The other two arms consist of PEG4 chains terminating in Boc-protected amines. The PEG spacers are hydrophilic, which helps to improve the solubility of the entire molecule and any conjugate it forms.[3] The Boc protecting groups provide a strategic advantage by allowing for controlled, sequential conjugation reactions. These groups are stable under a variety of conditions but can be readily removed under acidic conditions to expose the primary amines for subsequent coupling.[4][5]
The core structure facilitates the creation of Y-shaped or forked linkers in bioconjugates. This can be particularly useful in the design of PROTACs, where one end of the molecule binds to a target protein and the other to an E3 ubiquitin ligase, mediating the degradation of the target protein.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C50H94N4O18S | [2] |
| Molecular Weight | 1071.36 g/mol | [2] |
| CAS Number | 2112730-79-5 | [2] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |
| Storage | Recommended at -20°C | [6] |
Applications in Research and Drug Development
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is in the synthesis of PROTACs.[2] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][2] This molecule serves as a versatile linker to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase.
Beyond PROTACs, this linker can be utilized in various bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The branched nature of the linker allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).
-
Diagnostic Reagents: The biotin moiety allows for the development of sensitive detection reagents for use in assays such as ELISA and Western blotting.
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.
Experimental Protocols
The following is a generalized protocol for the use of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in the synthesis of a bioconjugate, such as a PROTAC. This protocol assumes the user has a target protein ligand with a suitable reactive group (e.g., a carboxylic acid) and an E3 ligase ligand with a primary amine.
1. Conjugation of the First Ligand (Target Protein Ligand)
-
Principle: The initial conjugation step involves coupling the target protein ligand to the biotin-PEG4 arm of the linker. This is typically achieved by activating the carboxylic acid group on the ligand to form an active ester (e.g., an NHS ester) which then reacts with the terminal amine of the biotin-PEG4 arm (after deprotection if necessary, though in this molecule's case, the biotin arm is typically pre-activated or has a reactive group for direct coupling). For this specific molecule, it is more likely that one of the Boc-protected arms is first deprotected to react with the first ligand.
-
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Target protein ligand with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
-
-
Procedure:
-
Dissolve the target protein ligand and a molar excess of EDC and NHS in anhydrous DMF.
-
Stir the reaction at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vial, perform a selective deprotection of one of the Boc groups on N-(Biotin-PEG4)-N-bis(PEG4-Boc) using a mild acidic condition (e.g., trifluoroacetic acid in dichloromethane) if a free amine is not already present for this initial conjugation. This step is hypothetical and depends on the exact synthesis strategy; often one arm is differentially protected. Assuming one amine is available or deprotected:
-
Add the activated ligand solution to a solution of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in DMF.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, quench any unreacted active esters with a quenching reagent.
-
Purify the resulting conjugate using chromatography (e.g., HPLC).
-
2. Deprotection of the Boc Groups
-
Principle: To enable the conjugation of the second ligand (E3 ligase ligand), the remaining Boc protecting groups must be removed to expose the primary amines.
-
Materials:
-
Biotin-PEG4-linker-Ligand 1 conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the purified conjugate from Step 1 in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Once complete, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the deprotected product and purify it.
-
3. Conjugation of the Second Ligand (E3 Ligase Ligand)
-
Principle: The newly exposed primary amines on the linker are now available to react with an activated form of the E3 ligase ligand.
-
Materials:
-
Deprotected Biotin-PEG4-linker-Ligand 1 conjugate
-
E3 ligase ligand (e.g., with a carboxylic acid group)
-
EDC and NHS
-
Anhydrous DMF
-
-
Procedure:
-
Activate the carboxylic acid group of the E3 ligase ligand using EDC and NHS in anhydrous DMF, as described in Step 1.
-
Add the activated E3 ligase ligand to the deprotected conjugate from Step 2.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule using HPLC.
-
Visualizing Workflows and Mechanisms
General Workflow for Bioconjugation using a Boc-Protected Linker
Caption: Sequential bioconjugation using a Boc-protected bifunctional linker.
General Mechanism of Action for a PROTAC
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating features that enhance solubility, enable controlled conjugation, and facilitate detection, makes it an ideal building block for the synthesis of sophisticated biomolecular constructs like PROTACs and ADCs. The methodologies and workflows presented in this guide provide a solid foundation for the successful application of this linker in innovative research and development projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
The Pivotal Role of the Biotin Moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide delves into the specific role of the biotin (B1667282) moiety within a widely used PEG-based PROTAC linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc). While not directly involved in the catalytic degradation process, the biotin tag serves as an indispensable tool for the comprehensive characterization and validation of PROTACs, particularly in elucidating their intracellular interactions.
The Core Function: A High-Affinity Handle for Analytical Applications
The paramount role of the biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) stems from its extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and its bacterial analog, streptavidin. This interaction, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest known biological interactions.[1][2] This robust binding affinity makes the biotin moiety an exceptional molecular handle for a variety of biochemical and analytical techniques aimed at studying the behavior of PROTACs in complex biological systems.
The primary application of the biotin tag in the context of this PROTAC linker is in proximity-dependent biotinylation (BioID) and related affinity purification-mass spectrometry (AP-MS) workflows, such as the ProtacID methodology.[2][3] These techniques are designed to identify the direct and proximal intracellular binding partners of a PROTAC, providing critical insights into its on-target and off-target effects.
The PROTAC Interactome: Unveiling Binding Partners with Biotin
Understanding which proteins a PROTAC interacts with inside a cell is fundamental to its development as a safe and effective therapeutic. The biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) is instrumental in mapping this "PROTAC interactome."
Proximity-Dependent Biotinylation (BioID) Workflow
The ProtacID workflow, a specialized form of BioID, leverages the biotin tag to identify proteins in close proximity to a PROTAC-E3 ligase complex.[2][3]
Experimental Protocol: ProtacID for Identifying PROTAC-Interacting Proteins
-
Cell Line Engineering: A cell line of interest is genetically engineered to express a fusion protein of an E3 ligase subunit (e.g., VHL or CRBN) and a promiscuous biotin ligase, such as AirID or miniTurbo.[1][]
-
Cell Treatment: The engineered cells are treated with the PROTAC synthesized using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker. A neddylation inhibitor (e.g., MLN4924) is often included to prevent the degradation of the target protein, thus stabilizing the ternary complex for detection.[]
-
Proximity Labeling: Exogenous biotin is added to the cell culture medium. The biotin ligase fused to the E3 ligase will activate the biotin, which then covalently attaches to lysine (B10760008) residues of proteins in its immediate vicinity (typically within a 10 nm radius).[] This includes the PROTAC's target protein and any other proteins that are brought into proximity by the PROTAC.
-
Cell Lysis and Streptavidin Affinity Purification: The cells are lysed, and the total protein content is incubated with streptavidin-coated beads. The high affinity of streptavidin for biotin ensures the specific capture of all biotinylated proteins.[1]
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The captured biotinylated proteins are then eluted.
-
Mass Spectrometry Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
By comparing the proteins identified in PROTAC-treated cells versus vehicle-treated control cells, researchers can identify the specific on- and off-target proteins that interact with the PROTAC.
Caption: Workflow for identifying PROTAC-interacting proteins using a biotinylated linker.
The Role of PEG4 and Boc Moieties
While the biotin group provides the analytical handle, the other components of the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker are also crucial:
-
Polyethylene Glycol (PEG4) Spacers: The two PEG4 units are hydrophilic spacers that improve the solubility and pharmacokinetic properties of the PROTAC.[5] They also provide flexibility to the linker, which is important for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.
-
tert-Butyloxycarbonyl (Boc) Protecting Groups: The two Boc groups are protecting groups for the amine functionalities on the linker. These amines are the points of attachment for the ligands that bind to the target protein and the E3 ligase. The Boc groups can be removed under acidic conditions during the synthesis of the final PROTAC molecule, allowing for the covalent attachment of the desired ligands.
Quantitative Data in PROTAC Characterization
The use of biotinylated PROTACs enables the generation of valuable quantitative data to characterize their performance.
Quantitative Mass Spectrometry
In ProtacID experiments, quantitative mass spectrometry techniques, such as label-free quantification (LFQ) or isobaric labeling (e.g., TMT or iTRAQ), are used to compare the abundance of biotinylated proteins between different experimental conditions. The results are often presented in tables showing the identified proteins, their peptide counts or intensity values, and the fold change between PROTAC-treated and control samples.
Table 1: Representative Quantitative Mass Spectrometry Data from a ProtacID Experiment
| Protein ID | Gene Name | Peptide Counts (Control) | Peptide Counts (PROTAC-treated) | Fold Change | p-value |
| P12345 | Target_X | 2 | 150 | 75.0 | <0.001 |
| Q67890 | OffTarget_A | 1 | 50 | 50.0 | <0.01 |
| R24680 | NonBinder_1 | 3 | 4 | 1.3 | >0.05 |
This table is a representative example and does not contain actual experimental data.
PROTAC Performance Metrics
While the biotin moiety is not directly involved in degradation, it is crucial to characterize the performance of the final PROTAC. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved by the PROTAC.
These values are typically determined by Western blotting or other protein quantification methods.
Table 2: Degradation Performance of a Hypothetical PROTAC Synthesized with a Biotinylated Linker
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-Biotin-X | Protein Y | Cancer Cell Line Z | 15 | 95 |
This table is a representative example and does not contain actual experimental data.
Signaling Pathways and Logical Relationships
The overall logic of using a biotinylated PROTAC linker for interactome studies can be visualized as a decision-making and experimental refinement process.
Caption: Decision-making flowchart for the development and analysis of biotinylated PROTACs.
Conclusion
The biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a powerful analytical tool that plays a critical, albeit indirect, role in the development of PROTACs. Its high-affinity interaction with streptavidin is the cornerstone of proximity-dependent biotinylation techniques that are essential for mapping the intracellular interactome of these novel therapeutics. By enabling the identification of both on-target and off-target interactions, the biotin tag provides invaluable information for optimizing PROTAC selectivity and safety. This in-depth understanding of the PROTAC's mechanism of action at a molecular level is crucial for advancing promising candidates through the drug development pipeline.
References
An In-depth Technical Guide to Boc Protection in N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group strategy as it applies to the heterobifunctional linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc). This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts of Boc Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its primary function is to temporarily mask the nucleophilic and basic nature of an amine, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions at the amine site.
The strategic importance of the two Boc groups in N-(Biotin-PEG4)-N-bis(PEG4-Boc) lies in its ability to facilitate a controlled and stepwise bioconjugation process. By protecting the two terminal primary amines, the molecule can be selectively functionalized. The Boc groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions, a process known as deprotection. This acid lability is a key feature, enabling orthogonal protection strategies in multi-step synthetic routes.
Chemical Structure and Properties
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a complex molecule featuring a biotin (B1667282) moiety for avidin/streptavidin binding, linked via a polyethylene (B3416737) glycol (PEG) chain to a central nitrogen atom which is further branched into two PEG chains, each terminating in a Boc-protected amine.
Molecular Formula: C₅₀H₉₄N₄O₁₈S[1]
Molecular Weight: 1071.36 g/mol [1]
The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal Boc-protected amines serve as handles for conjugation to other molecules, such as ligands for target proteins or E3 ubiquitin ligases in the context of PROTACs.[2]
Data Presentation
Table 1: Typical Reagents and Conditions for Boc Deprotection of PEG Linkers
| Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0 °C to Room Temp |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
Table 2: Analytical Methods for Monitoring Boc Deprotection
| Method | Principle | Observation |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | The deprotected amine is more polar and will have a lower Retention Factor (Rf) than the Boc-protected starting material. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass analysis. | Allows for quantification of starting material, product, and byproducts by monitoring their respective molecular ion peaks. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the chemical environment of protons. | Disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Quantitative analysis of the reaction progress by comparing the peak areas of the starting material and the product. |
Experimental Protocols
The following are detailed experimental protocols for the deprotection of the Boc groups in N-(Biotin-PEG4)-N-bis(PEG4-Boc) and a general workflow for its use in PROTAC synthesis.
Protocol for Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol is adapted from standard procedures for the deprotection of Boc-protected PEG linkers.[3]
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (to achieve a final concentration of 50% v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours. Monitor the reaction progress using TLC or LC-MS until the starting material is completely consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting product, N-(Biotin-PEG4)-N-bis(PEG4-amine) as a TFA salt, can often be used directly in the next synthetic step.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine.
General Protocol for PROTAC Synthesis using N-(Biotin-PEG4)-N-bis(PEG4-amine)
This protocol outlines a general approach for a two-step conjugation to synthesize a PROTAC.
Step 1: First Ligand Conjugation
-
Activate the carboxylic acid group of the first ligand (for either the target protein or an E3 ligase) using a peptide coupling agent (e.g., HATU, HOBt/EDC).
-
React the activated ligand with a molar excess of the deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) in an anhydrous aprotic solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Monitor the reaction by LC-MS.
-
Purify the resulting mono-functionalized linker by preparative HPLC.
Step 2: Second Ligand Conjugation
-
Activate the carboxylic acid group of the second ligand.
-
React the activated second ligand with the purified mono-functionalized linker from Step 1 under similar coupling conditions.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC conjugate by preparative HPLC.
Mandatory Visualizations
Boc Deprotection Workflow
References
An In-depth Technical Guide to the Solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a key building block in the development of advanced biotechnological and pharmaceutical agents. Understanding the solubility of this bifunctional linker is critical for its effective use in applications ranging from immunoassays to targeted drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).
Introduction to N-(Biotin-PEG4)-N-bis(PEG4-Boc)
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and two tert-butyloxycarbonyl (Boc)-protected amine-terminated polyethylene (B3416737) glycol (PEG) chains. The PEG4 spacers enhance hydrophilicity, reduce aggregation, and provide a flexible scaffold for conjugating to various molecules. This compound is particularly valuable in the synthesis of PROTACs, where it can serve as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand[1]. The Boc protecting groups allow for controlled, stepwise conjugation strategies.
Solubility Profile
Table 1: Qualitative and Semi-Quantitative Solubility of Structurally Similar Biotin-PEG Compounds
| Solvent Class | Common Solvents | Expected Solubility | Notes |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chains enhance water solubility[2][3]. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Generally good solvents for PEGylated compounds[2][4]. |
| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble | Often used in the synthesis and purification of such linkers[2][4]. |
| Alcohols | Ethanol, Methanol | Less Soluble | Solubility may be limited compared to more polar solvents[2]. |
| Aromatic | Toluene | Less Soluble | Typically shows limited solubility for highly polar PEG compounds[2]. |
| Ethers | Diethyl Ether | Not Soluble | Generally, biotin-PEG compounds are insoluble in ether[2]. |
Note: The solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) may vary depending on factors such as purity, temperature, and the specific buffer composition. For a related compound, Biotin PEG Thiol, a solubility of 10 mg/mL in water, chloroform, and DMSO has been reported[4].
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a systematic experimental approach is recommended. The following protocol outlines a general procedure based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in various solvents.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Selected solvents (e.g., Water, PBS, DMF, DMSO, Chloroform, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of N-(Biotin-PEG4)-N-bis(PEG4-Boc) to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.
-
Experimental Workflow for Solubility Determination
References
A Deep Dive into N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the utility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) as a key building block in the rapidly evolving field of targeted protein degradation (TPD). This heterobifunctional linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery. The inclusion of a biotin (B1667282) moiety and polyethylene (B3416737) glycol (PEG) chains offers unique advantages for researchers developing novel therapeutic agents and chemical biology tools.
Core Concepts: The PROTAC Approach
PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.
The N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker provides a versatile scaffold for PROTAC synthesis. The biotin group can serve as a point of attachment for a warhead targeting a protein of interest, or it can be used for affinity purification and detection in experimental settings. The Boc-protected amine groups on the opposing PEG chains can be deprotected to allow for the conjugation of an E3 ligase ligand, completing the PROTAC structure. The PEG4 spacers in the linker enhance solubility and can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical determinant of degradation efficiency.
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC synthesized using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker induces targeted protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for key experiments involved in the evaluation of PROTACs synthesized with the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker. Specific details may need to be optimized for the particular cell line, target protein, and PROTAC being studied.
Cell Culture and Treatment
-
Cell Lines: Select a cell line that endogenously expresses the target protein of interest. Commonly used cell lines for protein degradation studies include HEK293, HeLa, and various cancer cell lines.
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
PROTAC Treatment:
-
Plate the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO.
-
Dilute the PROTAC stock solution to the desired final concentrations in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the PROTAC or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Western Blotting for Protein Degradation
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table is a template for presenting such data.
| PROTAC Compound | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-X | Protein A | Cell Line 1 | 24 | 50 | 95 |
| PROTAC-Y | Protein B | Cell Line 2 | 12 | 100 | 85 |
| Example Data |
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating a novel PROTAC.
Caption: Workflow for PROTAC synthesis and evaluation.
Signaling Pathway Context: Targeting BTK in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[4] PROTACs designed to degrade BTK have shown promise in overcoming resistance to BTK inhibitors. A PROTAC synthesized with a biotinylated linker could be used to study the degradation of BTK and its downstream effects.
The diagram below illustrates a simplified representation of the BTK signaling pathway and how a BTK-targeting PROTAC would intervene.
Caption: Intervention in the BTK signaling pathway via a PROTAC.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, inclusion of PEG spacers for improved physicochemical properties, and the presence of a biotin handle for downstream applications make it a powerful tool for researchers in the field of targeted protein degradation. The ability to rationally design molecules that can hijack the cell's own machinery to eliminate disease-relevant proteins opens up new avenues for therapeutic intervention and the study of complex biological processes. As the field of TPD continues to expand, the demand for sophisticated and adaptable chemical tools like this linker will undoubtedly grow.
References
Methodological & Application
Synthesis and Application of Biotinylated PROTACs Using a Trifunctional PEG Linker for Targeted Protein Degradation and Interactome Profiling
Application Note
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide flexibility for optimal ternary complex formation.[2]
This document provides a detailed protocol for the synthesis of a PROTAC utilizing the trifunctional linker N-(Biotin-PEG4)-N-bis(PEG4-Boc). This linker is unique as it incorporates a biotin (B1667282) moiety, enabling the synthesized PROTAC to be used not only as a protein degrader but also as a probe for identifying its intracellular binding partners through proximity-dependent biotinylation techniques.
PROTAC Synthesis Overview
The synthesis of a PROTAC using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker involves a sequential, multi-step process. An orthogonal protection strategy is essential to selectively deprotect the two Boc-protected amine groups for the individual coupling of the POI ligand and the E3 ligase ligand.[4] The general workflow involves:
-
Selective Deprotection: Removal of one Boc protecting group to reveal a free amine.
-
First Amide Coupling: Attachment of the first ligand (either for the POI or E3 ligase) to the free amine.
-
Second Deprotection: Removal of the second Boc protecting group.
-
Second Amide Coupling: Attachment of the second ligand to the newly revealed amine.
-
Purification and Characterization: Purification of the final PROTAC and confirmation of its structure and purity.
Below is a visual representation of the synthetic workflow:
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC
This protocol describes the synthesis of a hypothetical biotinylated PROTAC, "Bio-PROTAC-XYZ," by coupling a warhead (Ligand 1) and an E3 ligase ligand (Ligand 2) to the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Ligand 1 with a carboxylic acid functional group (e.g., a BET bromodomain inhibitor)
-
Ligand 2 with a carboxylic acid functional group (e.g., a derivative of thalidomide (B1683933) for CRBN recruitment)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Preparative HPLC system
Procedure:
Step 1: Selective Mono-Deprotection of the Linker
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) (1.0 eq) in a minimal amount of DCM.
-
Add a controlled amount of a mild acid (e.g., 10% TFA in DCM) dropwise at 0 °C to favor mono-deprotection.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by LC-MS.
-
Once the desired level of mono-deprotection is achieved, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mono-deprotected linker is often used directly in the next step.
Step 2: Coupling of Ligand 1 (Warhead)
-
Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the mono-deprotected linker from Step 1 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand 1-linker conjugate.
Step 3: Second Boc Deprotection
-
Dissolve the purified Ligand 1-linker conjugate (1.0 eq) in DCM.
-
Add an excess of a strong acid (e.g., 50% TFA in DCM) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the Boc group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
Step 4: Coupling of Ligand 2 (E3 Ligase Ligand)
-
Follow the procedure outlined in Step 2, using the deprotected conjugate from Step 3 and Ligand 2 as the coupling partners.
-
After the reaction is complete and worked up, purify the final Bio-PROTAC-XYZ by preparative HPLC to obtain the desired product.
Step 5: Characterization
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Quantitative Data for Bio-PROTAC-XYZ Synthesis
The following table summarizes representative quantitative data for the synthesis and characterization of Bio-PROTAC-XYZ.
| Parameter | Value | Method |
| Synthesis | ||
| Yield (Step 2) | 75% | Gravimetric |
| Yield (Step 4) | 60% | Gravimetric |
| Overall Yield | 45% | Calculated |
| Characterization | ||
| Purity | >98% | HPLC |
| Molecular Weight (Calc.) | 1550.8 g/mol | - |
| Molecular Weight (Found) | 1550.9 [M+H]⁺ | ESI-MS |
| ¹H NMR | Conforms to structure | 400 MHz NMR |
Application of Biotinylated PROTACs
The biotin tag on the synthesized PROTAC allows for its use in proximity-dependent biotinylation assays, such as ProtacID, to identify the intracellular targets and off-targets of the PROTAC. This method relies on the high-affinity interaction between biotin and streptavidin for the enrichment of biotinylated proteins.
The general mechanism of action for a PROTAC is depicted below:
Protocol 2: ProtacID for Target Identification
This protocol describes a general workflow for identifying the binding partners of Bio-PROTAC-XYZ in a cellular context.
Materials:
-
Cell line of interest
-
Bio-PROTAC-XYZ
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea (B33335) buffers)
-
Elution buffer (e.g., biotin-containing buffer or on-bead digestion)
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat the cells with Bio-PROTAC-XYZ at a desired concentration and for a specific duration. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and its interacting proteins.
-
Washing: Perform a series of stringent washes to remove non-specific binding proteins.
-
Elution/On-bead Digestion: Elute the bound proteins from the beads or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the eluted proteins or peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins enriched in the Bio-PROTAC-XYZ treated sample compared to the control.
The experimental workflow for ProtacID is illustrated below:
Representative Quantitative Data from a ProtacID Experiment
The following table shows hypothetical but realistic data from a ProtacID experiment, highlighting the enrichment of the intended target and other potential interactors.
| Protein ID | Protein Name | Fold Enrichment (Bio-PROTAC-XYZ vs. DMSO) | p-value |
| P12345 | Target Protein X | 52.3 | <0.001 |
| Q67890 | E3 Ligase (CRBN) | 35.8 | <0.001 |
| A1B2C3 | Known Interactor 1 | 15.2 | <0.01 |
| D4E5F6 | Novel Interactor 1 | 8.7 | <0.05 |
| G7H8I9 | Non-specific Binder | 1.2 | >0.05 |
Conclusion
The trifunctional linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) provides a versatile platform for the synthesis of biotinylated PROTACs. These molecules serve a dual purpose: inducing the degradation of target proteins and enabling the characterization of their intracellular interactions. The detailed protocols and representative data presented here offer a comprehensive guide for researchers and drug development professionals in the design, synthesis, and application of these powerful chemical biology tools. The use of such probes will undoubtedly accelerate our understanding of PROTAC biology and facilitate the development of novel therapeutics.
References
Application Notes and Protocols for Coupling N-(Biotin-PEG4)-N-bis(PEG4-Boc) to a Cereblon (CRBN) E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a biotinylated Cereblon (CRBN) E3 ligase ligand. The procedure involves the coupling of the bifunctional linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), to a derivative of the well-established CRBN ligand, pomalidomide (B1683931). These protocols are designed to guide researchers through the necessary steps of Boc deprotection, amide bond formation, and subsequent purification and characterization of the final conjugate. The resulting molecule is a valuable tool for various research applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation strategies.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with PROTACs being at the forefront of this technology. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design.[3] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2]
The functionalization of these CRBN ligands with linkers is a critical step in PROTAC synthesis. This document outlines the process for coupling a bifunctional biotin-PEG linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), to a pomalidomide derivative bearing a carboxylic acid handle. The biotin (B1667282) moiety serves as a versatile tag for detection, purification, and various biochemical assays. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
This guide provides a step-by-step methodology, from the initial deprotection of the Boc-protected amines on the linker to the final characterization of the biotinylated CRBN ligand.
Signaling Pathway and Experimental Workflow
The overall process involves a three-stage experimental workflow:
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting groups from the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker to expose the primary amine functionalities.
-
Coupling: Formation of a stable amide bond between one of the newly exposed primary amines on the linker and the carboxylic acid group of a modified CRBN E3 ligase ligand.
-
Purification and Characterization: Isolation and verification of the final biotinylated CRBN ligand conjugate using chromatographic and spectroscopic techniques.
Caption: Synthesis of a biotinylated CRBN ligand.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and analytical parameters for the synthesis and characterization of the biotinylated CRBN ligand.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| N-(Biotin-PEG4)-N-bis(PEG4-Boc) | Commercially Available | Biotin-PEG Linker |
| Pomalidomide-linker-COOH | Synthesized in-house | CRBN Ligand with Carboxylic Acid |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Boc Deprotection |
| Dichloromethane (B109758) (DCM), Anhydrous | Sigma-Aldrich | Solvent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | Coupling Agent |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Coupling Agent |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | Solvent |
| Acetonitrile (B52724) (ACN), HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Water, HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Formic Acid | Fisher Scientific | HPLC Mobile Phase Additive |
Table 2: Boc Deprotection Reaction Parameters
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Evaporation, co-evaporation with toluene (B28343) |
Table 3: Amide Coupling Reaction Parameters
| Parameter | Value |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Coupling Reagents | EDC (1.5 eq), NHS (1.5 eq) |
| Base | DIPEA (3.0 eq) |
| Reactant Ratio (Linker:CRBN Ligand) | 1.2 : 1.0 |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Quenching | Water |
Table 4: Purification and Analytical Parameters
| Technique | Parameters |
| Purification | |
| Method | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Detection | UV at 254 nm and 280 nm |
| Characterization | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass |
| Nuclear Magnetic Resonance (NMR) | |
| Spectrometer | 400 MHz or higher |
| Solvents | DMSO-d6 or CDCl3 |
| Spectra | 1H NMR, 13C NMR, COSY, HSQC |
Experimental Protocols
Synthesis of Pomalidomide-linker-Carboxylic Acid
A pomalidomide derivative with a carboxylic acid handle is required for the coupling reaction. This can be synthesized by reacting 4-fluorothalidomide with an amino acid, such as glycine (B1666218) tert-butyl ester, followed by hydrolysis of the ester. For detailed procedures on the synthesis of pomalidomide derivatives, refer to the literature.[2]
Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups from the linker to yield the free diamine.
-
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the flask.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by LC-MS. Look for the disappearance of the starting material and the appearance of the deprotected product.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting crude N-(Biotin-PEG4)-N-bis(PEG4-amine) as a TFA salt can be used directly in the next step without further purification.
-
Caption: Boc deprotection of the PEG linker.
Amide Coupling of Deprotected Linker to Pomalidomide-linker-COOH
This protocol details the formation of an amide bond between the deprotected linker and the CRBN ligand. To favor the formation of the mono-substituted product, the CRBN ligand is used as the limiting reagent.
-
Procedure:
-
Dissolve the pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the crude N-(Biotin-PEG4)-N-bis(PEG4-amine) TFA salt (1.2 eq) in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt and act as a base for the coupling reaction.
-
Slowly add the solution of the deprotected linker to the activated CRBN ligand solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS, observing the formation of the desired mono-conjugated product.
-
Once the reaction is complete, quench by adding water.
-
The crude product can be purified directly by reverse phase HPLC.
-
Caption: Amide bond formation.
Purification by Reverse Phase HPLC
-
Procedure:
-
Dilute the crude reaction mixture with a minimal amount of DMF/water.
-
Purify the crude product using a semi-preparative reverse phase HPLC system with a C18 column.
-
Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for elution. A typical gradient is 10-90% acetonitrile over 30 minutes.
-
Monitor the elution profile using UV detectors at 254 nm and 280 nm.
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
Characterization
-
LC-MS Analysis:
-
Confirm the purity and identity of the final product using an analytical LC-MS system.
-
The expected mass of the product should be observed with high accuracy (typically < 5 ppm error for high-resolution mass spectrometers).
-
Fragmentation patterns in MS/MS can further confirm the structure.
-
-
NMR Analysis:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Characteristic peaks for the pomalidomide moiety, the biotin tag, and the repeating ethylene (B1197577) glycol units of the PEG linker should be present.[4][5]
-
The integration of the proton signals can be used to confirm the ratio of the different components of the molecule.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of a biotinylated CRBN E3 ligase ligand. By following these procedures, researchers can reliably produce this valuable chemical probe for use in a wide range of applications in the field of targeted protein degradation. Careful monitoring of each step by appropriate analytical techniques is crucial for a successful outcome.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing Biotinylated PROTACs in Cell-Based Degradation Assays
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing cellular machinery to eliminate disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology.[2][3][4] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3][5] Unlike traditional inhibitors, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[2][4][5]
The linker component is crucial for PROTAC efficacy. Advanced linkers, such as those derived from precursors like N-(Biotin-PEG4)-N-bis(PEG4-Boc) , offer unique functionalities.[6] After deprotection of the Boc groups and conjugation to the respective ligands, the resulting PROTAC incorporates a biotin (B1667282) moiety. This biotin tag serves as a versatile tool for a range of biochemical assays, facilitating the confirmation of target engagement, the study of ternary complex formation, and the purification of interacting partners.
This document provides detailed protocols for using a hypothetical biotinylated PROTAC, herein named Bio-PROTAC-X , to measure the degradation of a target protein (POI-X) and to verify its mechanism of action in cell-based assays.
Mechanism of Action: PROTAC-Mediated Degradation
Bio-PROTAC-X hijacks the cell's ubiquitin-proteasome system.[2] It simultaneously binds to POI-X and an E3 ligase, forming a ternary complex.[3][5] This proximity allows the E3 ligase to transfer ubiquitin molecules to POI-X. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the target protein.[3] The Bio-PROTAC-X is then released to initiate another degradation cycle.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of POI-X Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1][7]
A. Cell Culture and Treatment
-
Cell Plating: Plate cells expressing POI-X at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of Bio-PROTAC-X in DMSO. Create serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[8]
-
Treatment: Replace the medium with the prepared Bio-PROTAC-X dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
Incubation: Incubate the cells for a specified duration (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO₂.[7]
B. Sample Preparation (Cell Lysis)
-
Washing: After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7][9]
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[9][10][11][12]
-
Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[9]
-
Incubation & Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing.[1] Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1][9]
-
Supernatant Collection: Carefully transfer the supernatant to new, clean tubes. This fraction contains the soluble proteins.[9]
C. Protein Quantification and SDS-PAGE
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
Normalization: Normalize all samples to the same protein concentration using lysis buffer.
-
Sample Preparation: Add 4x Laemmli sample buffer to each normalized lysate to a final 1x concentration. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][9]
-
Loading: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.[1]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.[1]
D. Western Blotting and Analysis
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1]
-
Quantification: Use image analysis software (e.g., ImageJ) to measure band intensities. Normalize the POI-X band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control.[1]
Protocol 2: Biotin-Streptavidin Affinity Pull-Down Assay
This protocol utilizes the biotin tag on Bio-PROTAC-X to pull down the ternary complex (POI-X :: Bio-PROTAC-X :: E3 Ligase), confirming its formation in the cellular environment.
-
Cell Treatment: Treat a larger-scale cell culture (e.g., 10 cm or 15 cm dish) with an effective concentration of Bio-PROTAC-X (e.g., near the DC₅₀ value) and a vehicle control for a shorter duration (e.g., 1-4 hours) to capture the transient ternary complex. To prevent subsequent degradation, a proteasome inhibitor (e.g., MG132) can be co-incubated.[13]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Clear the lysate by centrifugation as described in Protocol 1. Pre-clear the lysate by incubating with non-coated beads to reduce non-specific binding.
-
Bead Preparation: Resuspend streptavidin-coated magnetic or agarose (B213101) beads in lysis buffer. Wash the beads three times according to the manufacturer's protocol.[14][15]
-
Pull-Down: Add the pre-cleared cell lysate to the washed streptavidin beads.[16] Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.[15]
-
Washing: Pellet the beads using a magnetic rack or centrifugation.[14] Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound proteins by resuspending the beads in 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against POI-X and the specific E3 ligase recruited by the PROTAC. A successful pull-down will show the presence of both POI-X and the E3 ligase only in the sample treated with Bio-PROTAC-X.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Dose-Dependent Degradation of POI-X by Bio-PROTAC-X after 24h Treatment
| Bio-PROTAC-X Conc. (nM) | % POI-X Remaining (Mean ± SD) | % Degradation |
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 85.3 ± 6.1 | 14.7 |
| 10 | 52.1 ± 4.5 | 47.9 |
| 50 | 21.8 ± 3.9 | 78.2 |
| 100 | 10.5 ± 2.8 | 89.5 |
| 500 | 9.8 ± 3.1 | 90.2 |
| 1000 | 15.7 ± 4.0 | 84.3 |
From this data, a dose-response curve can be plotted to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[17][18] The slight increase in remaining protein at 1000 nM may indicate a "hook effect," a known phenomenon for some PROTACs.
Table 2: Time-Course of POI-X Degradation with 100 nM Bio-PROTAC-X
| Time (hours) | % POI-X Remaining (Mean ± SD) |
| 0 | 100 ± 4.8 |
| 2 | 70.1 ± 5.5 |
| 4 | 45.3 ± 6.2 |
| 8 | 22.9 ± 4.1 |
| 16 | 11.5 ± 3.3 |
| 24 | 10.2 ± 2.9 |
Table 3: Qualitative Results of Biotin-Streptavidin Pull-Down Assay
| Treatment | Input (Lysate) | Eluate (from Beads) |
| Blot: anti-POI-X | ||
| Vehicle | + | - |
| Bio-PROTAC-X | + | + |
| Blot: anti-E3 Ligase | ||
| Vehicle | + | - |
| Bio-PROTAC-X | + | ++ |
'+' indicates the presence of the protein band. '++' indicates strong enrichment. '-' indicates absence.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. mdanderson.org [mdanderson.org]
- 16. synapsewaves.com [synapsewaves.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in Oncology Research: A PROTAC Linker for Targeted Protein Degradation
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile heterobifunctional linker molecule with significant applications in oncology research, primarily serving as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. This molecule's unique structure, featuring a biotin (B1667282) moiety for detection and purification, polyethylene (B3416737) glycol (PEG) linkers for improved solubility and optimized spacing, and Boc-protected amine groups for covalent attachment to targeting ligands, makes it an invaluable tool for the development of novel cancer therapies.
Principle of Application: PROTAC-Mediated Protein Degradation
PROTACs are chimeric molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. N-(Biotin-PEG4)-N-bis(PEG4-Boc) functions as this critical linker.
The general mechanism of action for a PROTAC synthesized using this linker is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target cancer-associated protein (e.g., BRD4, Androgen Receptor, Estrogen Receptor) and an E3 ubiquitin ligase (e.g., Cereblon, VHL), forming a ternary complex.[1][2][3] The flexibility and length of the PEG chains in the linker are crucial for optimizing the formation and stability of this complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another target protein molecule, acting catalytically.
The biotin tag on the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker serves as a valuable tool for researchers. It allows for the easy detection of the PROTAC molecule and any bound proteins using streptavidin-based assays, and it can be used for the purification of the PROTAC-protein complexes for further analysis.
Hypothetical Application in Targeting BRD4 in Leukemia
To illustrate the application of N-(Biotin-PEG4)-N-bis(PEG4-Boc), we will consider a hypothetical PROTAC, "Bio-PEG-BRD4-deg," designed to target the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in acute myeloid leukemia (AML).
Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc signaling.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.
Quantitative Data
The following tables present hypothetical data from experiments evaluating the efficacy of "Bio-PEG-BRD4-deg" in AML cells.
Table 1: Degradation of BRD4 by Bio-PEG-BRD4-deg in MV4-11 Cells
| Concentration (nM) | % BRD4 Remaining (vs. Vehicle) |
| 1 | 85.2 ± 4.5 |
| 10 | 55.6 ± 6.1 |
| 50 | 20.1 ± 3.8 |
| 100 | 8.9 ± 2.2 |
| 500 | 5.2 ± 1.9 |
| DC50 (nM) | 15.8 |
| Dmax (%) | >94 |
Data are presented as mean ± standard deviation (n=3). DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation observed.
Table 2: Anti-proliferative Activity of Bio-PEG-BRD4-deg in AML Cell Lines
| Cell Line | IC50 (nM) |
| MV4-11 | 25.4 |
| MOLM-13 | 31.7 |
| HL-60 | 45.2 |
IC50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
1. Synthesis of "Bio-PEG-BRD4-deg" PROTAC
This protocol describes a general approach for synthesizing a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc).
-
Deprotection of the Linker: The Boc protecting groups on N-(Biotin-PEG4)-N-bis(PEG4-Boc) are removed using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (B109758) (DCM) to yield the free amine.
-
Coupling with E3 Ligase Ligand: The deprotected linker is then reacted with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as dimethylformamide (DMF).
-
Purification: The resulting biotin-PEG-E3 ligase ligand conjugate is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Coupling with Target Protein Ligand: The purified conjugate is then reacted with a functionalized ligand for the target protein (e.g., a JQ1 derivative with a carboxylic acid) under similar peptide coupling conditions.
-
Final Purification: The final "Bio-PEG-BRD4-deg" PROTAC is purified by HPLC and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
2. Western Blot Analysis of BRD4 Degradation
-
Cell Culture and Treatment: Plate AML cells (e.g., MV4-11) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat the cells with varying concentrations of "Bio-PEG-BRD4-deg" or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the protein band intensities relative to the loading control.
3. In-Cell Ubiquitination Assay
-
Cell Treatment: Treat AML cells with "Bio-PEG-BRD4-deg" (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132, 10 µM) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous BRD4 using an anti-BRD4 antibody conjugated to magnetic beads.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to BRD4.
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a highly valuable chemical tool for the construction of PROTACs in oncology research. Its well-defined structure allows for the systematic synthesis of PROTAC libraries with varying linker lengths to optimize degradation efficacy. The integrated biotin tag facilitates the characterization and analysis of PROTAC-target engagement. The application of PROTACs developed with this linker holds immense promise for the targeted degradation of oncoproteins that have been historically difficult to drug, paving the way for new and effective cancer therapies.
References
Application Notes and Protocols for Pull-Down Assays Using N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the bifunctional linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), for pull-down assays to study protein-protein and small molecule-protein interactions. The protocols detail the necessary steps from linker activation and bait conjugation to the final analysis of interacting partners.
Introduction to Biotin-Based Pull-Down Assays
Pull-down assays are a powerful in vitro technique used to isolate and identify binding partners to a specific "bait" molecule. This method relies on the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin)[1][2][3]. The bait molecule is covalently linked to a biotin tag, which then allows the entire complex, including any interacting "prey" molecules from a cell lysate or other protein mixture, to be captured on streptavidin-coated beads. The captured proteins are then eluted and typically identified by mass spectrometry[3][4].
The use of a polyethylene (B3416737) glycol (PEG) spacer, as in N-(Biotin-PEG4)-N-bis(PEG4-Boc), offers several advantages, including increased water solubility and reduced steric hindrance, which can improve the accessibility of the biotin tag and the conjugated bait molecule[5][6].
The N-(Biotin-PEG4)-N-bis(PEG4-Boc) Linker
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile linker designed for the biotinylation of a bait molecule. One end of the linker contains a biotin moiety for affinity capture. The other end features two PEG4 arms terminating in tert-butyloxycarbonyl (Boc)-protected primary amines. This Boc protection allows for stable storage and requires a deprotection step to reveal the reactive amines before conjugation to the bait molecule. This bifunctional nature makes it particularly useful for attaching small molecules or other non-proteinaceous baits that have a suitable reactive group (e.g., a carboxyl group) for forming a stable amide bond with the deprotected amines.
Experimental Workflow Overview
The overall experimental workflow for a pull-down assay using N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be summarized as follows:
-
Boc Deprotection: Removal of the Boc protecting groups from the linker to expose the primary amines.
-
Bait Conjugation: Covalent attachment of the bait molecule to the deprotected linker.
-
Preparation of Cell Lysate: Extraction of proteins from cells or tissues.
-
Immobilization of Biotinylated Bait: Binding of the biotin-bait conjugate to streptavidin-coated beads.
-
Pull-Down Assay: Incubation of the immobilized bait with the cell lysate to capture interacting proteins.
-
Washing: Removal of non-specifically bound proteins.
-
Elution: Release of the bait and its interacting partners from the beads.
-
Analysis: Identification and quantification of the eluted proteins, typically by mass spectrometry.
Experimental Workflow Diagram
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to generate the reactive primary amines.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v)[2].
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker, N-(Biotin-PEG4)-N-bis(PEG4-amine), will be a TFA salt. Dry the product under high vacuum and proceed to the conjugation step.
Protocol 2: Conjugation of a Carboxyl-Containing Bait Molecule
This protocol outlines the coupling of a bait molecule with a carboxylic acid functional group to the deprotected linker via amide bond formation.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) (from Protocol 1)
-
Carboxyl-containing bait molecule
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the deprotected linker in anhydrous DMF.
-
Add the carboxyl-containing bait molecule to the solution. A 1:2 molar ratio of bait to linker is a good starting point to ensure both amine groups on the linker react, though this may need optimization.
-
Add 3-4 equivalents of DIPEA to the reaction mixture to neutralize the TFA salt and act as a base.
-
In a separate vial, dissolve 2.2 equivalents of HATU (or EDC and NHS) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture containing the linker, bait, and base.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be purified by reversed-phase HPLC to isolate the biotin-PEG-bait conjugate.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Biotin Pull-Down Assay
This protocol describes the use of the biotin-bait conjugate to capture interacting proteins from a cell lysate.
Materials:
-
Biotin-PEG-bait conjugate
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5) if using acidic elution.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads three times with Binding/Wash Buffer. Use a magnetic stand to separate the beads for buffer removal.
-
-
Immobilization of Biotin-Bait:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotin-PEG-bait conjugate to the beads. The optimal amount should be determined empirically, but a starting point is 10-50 µg of conjugate per 50 µL of bead slurry.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound conjugate.
-
-
Protein Pull-Down:
-
Add the prepared cell lysate (e.g., 500 µg - 1 mg of total protein) to the beads with the immobilized bait.
-
As a negative control, incubate an equal amount of cell lysate with beads that have been incubated with biotin alone or an unconjugated, deprotected linker.
-
Incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant (this is the unbound fraction and can be saved for analysis).
-
Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads.
-
For analysis by SDS-PAGE and Western blotting, 1X SDS-PAGE sample buffer can be used, followed by boiling for 5-10 minutes.
-
For mass spectrometry, a non-denaturing elution buffer or an acidic elution buffer (followed by neutralization) is preferred to avoid contamination with bead components.
-
-
Incubate for 5-10 minutes at room temperature (or boil if using SDS sample buffer).
-
Separate the beads and collect the supernatant containing the eluted proteins.
-
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol provides a general workflow for preparing the eluted proteins for analysis by LC-MS/MS.
Materials:
-
Eluted protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, desalted peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS on an Orbitrap or similar high-resolution mass spectrometer.
-
Data Presentation and Analysis
Quantitative data from pull-down mass spectrometry experiments should be presented in a clear and organized manner to facilitate interpretation. A common approach is to compare the abundance of proteins identified in the bait pull-down sample to those in the negative control sample.
Table 1: Representative Quantitative Proteomics Data from a Pull-Down Assay
| Protein ID (UniProt) | Gene Name | Bait Sample (Normalized Abundance) | Control Sample (Normalized Abundance) | Fold Change (Bait/Control) | p-value |
| P04637 | TP53 | 1.5e8 | 1.2e5 | 1250 | < 0.001 |
| Q06323 | MDM2 | 1.2e8 | 1.5e5 | 800 | < 0.001 |
| P62993 | GRB2 | 9.5e7 | 2.0e5 | 475 | < 0.001 |
| P27361 | SOS1 | 8.8e7 | 2.1e5 | 419 | < 0.001 |
| Q13972 | HSP90AA1 | 5.0e7 | 4.5e7 | 1.1 | 0.85 |
| P08670 | VIM | 3.2e6 | 2.9e6 | 1.1 | 0.92 |
Data is hypothetical and for illustrative purposes only.
Visualization of a Relevant Signaling Pathway
Pull-down assays are frequently used to elucidate protein-protein interactions within signaling pathways. For example, a bait molecule could be a known component of the MAPK/ERK pathway, and the pull-down assay could be used to identify other proteins that interact with it.
MAPK/ERK Signaling Pathway
In this example, if GRB2 were the bait protein conjugated to the biotin linker, the pull-down assay would be expected to enrich for interacting partners such as the activated growth factor receptor and SOS1. The quantitative mass spectrometry data would then confirm these known interactions and potentially identify novel binding partners.
References
- 1. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with N-(Biotin-PEG4)-N-bis(PEG4-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance in your experiments using the branched linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: What is N-(Biotin-PEG4)-N-bis(PEG4-Boc) and what are its primary applications?
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Its unique structure comprises a biotin (B1667282) moiety for affinity purification or detection, and two separate PEG4 arms protected by tert-butyloxycarbonyl (Boc) groups. This linker is primarily used in the synthesis of trivalent Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[3][4]
Q2: How does the branched structure of this linker help in overcoming steric hindrance?
Steric hindrance can be a significant challenge in the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for effective protein degradation.[5] A linker that is too short or improperly oriented can cause steric clashes between the target protein and the E3 ligase.[6] The branched nature of N-(Biotin-PEG4)-N-bis(PEG4-Boc) allows for the attachment of two separate ligands (e.g., one for the target protein and one for the E3 ligase) to the two PEG4 arms. This trivalent design can increase the avidity and cooperativity within the ternary complex, potentially leading to a more stable and productive conformation for ubiquitination.[1][7] The flexible PEG4 chains also provide an optimal distance and spatial orientation to minimize steric clashes.
Q3: What are the advantages of having a biotin tag on this PROTAC linker?
The biotin tag offers several advantages in experimental workflows:[8][9]
-
Affinity Purification: Biotin's high affinity for streptavidin and avidin (B1170675) allows for the efficient purification of the synthesized PROTAC or the isolation of the ternary complex from cell lysates.[9]
-
Detection and Quantification: The biotin tag can be used for the detection and quantification of the PROTAC in various assays, such as ELISA or Western blotting, by using streptavidin-conjugated enzymes or fluorophores.[8]
-
Target Engagement Studies: Biotinylated PROTACs can be used in pulldown assays to identify and validate the interaction with the target protein and E3 ligase.[10][11]
Q4: What is the purpose of the Boc protecting groups and when should they be removed?
The tert-butyloxycarbonyl (Boc) groups are protecting groups for the terminal amine functionalities on the two PEG4 arms.[12] They prevent unwanted side reactions during the synthesis and conjugation of ligands. The Boc groups must be removed (deprotected) to reveal the free amines, which can then be coupled to the desired ligands (e.g., a warhead for the target protein and a ligand for the E3 ligase).[13] Deprotection is typically performed after the initial conjugation steps and before the final ligand attachment.
Troubleshooting Guides
Issue 1: Low Yield During PROTAC Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc groups by monitoring the reaction using TLC or LC-MS. If incomplete, increase the reaction time or the concentration of trifluoroacetic acid (TFA). Consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453) for resistant cases.[13] |
| Inefficient Ligand Coupling | Optimize the coupling reaction conditions. Ensure anhydrous conditions for amide bond formation using coupling reagents like HATU or HOBt. Vary the stoichiometry of the reactants and the reaction time. Confirm the purity and reactivity of your ligands. |
| Purification Challenges | The branched and flexible nature of the PROTAC can lead to difficulties in purification. Use a multi-step purification strategy, starting with affinity purification using the biotin tag (streptavidin beads) followed by reverse-phase HPLC for higher purity.[14] |
| Compound Instability | The PEG linker can be susceptible to oxidative degradation. Handle the compound under an inert atmosphere (nitrogen or argon) when possible and store it at low temperatures, protected from light and moisture. |
Issue 2: Poor Protein Degradation Efficacy (High DC50, Low Dmax)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Formation due to Steric Hindrance | Even with a branched linker, the specific ligands and their attachment points can lead to steric clashes. Consider synthesizing a small library of PROTACs with varying linker lengths or attachment points on your ligands to identify the optimal geometry.[15] Computational modeling can also help predict favorable conformations.[16] |
| Poor Cell Permeability | The biotin tag and the overall size of the trivalent PROTAC might reduce cell permeability. Assess cell permeability using assays like the Caco-2 permeability assay. If permeability is low, consider strategies like formulating the PROTAC with a permeabilizing agent or exploring prodrug approaches.[17] |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that do not lead to degradation, reducing the overall efficacy. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to confirm if a "hook effect" is present.[5] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be highly expressed or active in your cell line of interest. Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) via Western blot or qPCR. Consider designing a PROTAC that recruits a different E3 ligase.[17] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to yield the free diamine linker.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Nitrogen or Argon gas
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected diamine can be used directly in the next step.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free diamine.[13]
Protocol 2: Synthesis of a Trivalent PROTAC via Amide Coupling
This protocol outlines the general steps for coupling a carboxylic acid-containing target protein ligand (Warhead-COOH) and an E3 ligase ligand (E3 Ligand-COOH) to the deprotected diamine linker.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) (from Protocol 1)
-
Warhead-COOH
-
E3 Ligand-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
First Ligand Coupling: a. Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve the deprotected diamine linker (1.2 eq) in anhydrous DMF. d. Add the activated Warhead solution dropwise to the diamine solution and stir at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the mono-functionalized linker by reverse-phase HPLC.
-
Second Ligand Coupling: a. Dissolve the purified mono-functionalized linker (1.0 eq) and E3 Ligand-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature overnight. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final trivalent PROTAC by reverse-phase HPLC.
Quantitative Data Summary
The following table provides a hypothetical comparison of the degradation efficiency of a bivalent versus a trivalent PROTAC, illustrating the potential benefits of the branched linker design. Actual results will vary depending on the specific target, ligands, and cell system.
| PROTAC Architecture | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| Bivalent PROTAC | Linear PEG8 | BRD4 | 50 | 85 |
| Trivalent PROTAC | N-(Biotin-PEG4)-N-bis(PEG4) | BRD4 | 15 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a trivalent PROTAC.
PROTAC Mechanism of Action and Biotin Tag Utility
Caption: Mechanism of PROTAC-induced protein degradation and utility of the biotin tag.
References
- 1. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Issue 1: Incomplete or Slow Deprotection
-
Symptom: Analysis by TLC, LC-MS, or NMR shows a significant amount of starting material remaining after the expected reaction time.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[1] Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (B109758) (DCM).[1] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] Extend the reaction time and continue to monitor the progress. While many deprotections are performed at room temperature, gentle heating may be required for some substrates.[1] |
| Steric Hindrance | The branched nature and the presence of PEG chains in N-(Biotin-PEG4)-N-bis(PEG4-Boc) can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction.[1] Using a stronger acid system or increasing the reaction time can help overcome this. |
| Poor Solubility | The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated. DCM is a common and effective solvent for TFA-mediated deprotection.[1] |
| Reagent Quality | TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction mixture, leading to a slower reaction. Ensure you are using a fresh, high-purity grade of TFA. |
Issue 2: Observation of Side Products
-
Symptom: TLC or LC-MS analysis shows the formation of unexpected spots or peaks in addition to the desired product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Alkylation by tert-Butyl Cation | The t-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites on the molecule.[2] The nucleophilic sulfur atom in the biotin (B1667282) moiety is particularly susceptible to this side reaction. |
| Use of Scavengers | To prevent alkylation, add a scavenger to the reaction mixture to trap the t-butyl cation.[2] Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting condition for the deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)?
A common and effective method for N-Boc deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] A typical starting point is a solution of 20-50% TFA in DCM, reacting at room temperature for 1-2 hours.[1]
Q2: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress.[2] The deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin (B49086) is highly effective for visualizing the newly formed primary amine, which typically appears as a colored spot (e.g., purple).[2] LC-MS can also be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: What is a standard work-up procedure for a TFA-mediated deprotection?
Following an acidic deprotection, the product is usually in the form of an ammonium (B1175870) salt. To obtain the free amine, a basic work-up is necessary. This typically involves removing the acid and solvent under reduced pressure, followed by neutralization with a base such as a saturated sodium bicarbonate solution. The free amine can then be extracted using a suitable organic solvent.[2]
Q4: Are there milder alternatives to TFA or HCl for deprotection?
Yes, for substrates that are sensitive to strong acids, several milder deprotection methods exist. These include the use of aqueous phosphoric acid or catalytic amounts of iodine.[2] Another alternative is thermal deprotection, which involves heating the substrate in an appropriate solvent.[2]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If required, add a scavenger such as triisopropylsilane (TIS) (2.5–5% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[1]
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[1]
Visualizations
References
Technical Support Center: Enhancing PROTAC Cell Permeability with N-(Biotin-PEG4)-N-bis(PEG4-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing the novel linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is N-(Biotin-PEG4)-N-bis(PEG4-Boc) and what is its role in a PROTAC?
A1: N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2][] Its primary role is to connect the target protein-binding ligand (warhead) and the E3 ligase-binding ligand. The PEG component enhances the hydrophilicity and flexibility of the PROTAC, which can improve solubility and cell permeability.[4][5] The biotin (B1667282) tag can be utilized for detection, purification, or affinity-based assays, while the two Boc (tert-butyloxycarbonyl) protecting groups allow for a stepwise and controlled synthesis of the final PROTAC molecule.[6][7]
Q2: How does the PEG component of the linker potentially improve cell permeability?
A2: The polyethylene glycol (PEG) chains in the linker increase the hydrophilicity of the PROTAC molecule.[4][5] While seemingly counterintuitive for crossing the lipid bilayer of a cell membrane, this increased water solubility can prevent aggregation and improve the overall physicochemical properties of the PROTAC, which are often large and hydrophobic molecules.[5] The flexibility of the PEG linker can also be advantageous for the formation of a stable ternary complex between the target protein and the E3 ligase.[4]
Q3: What is the purpose of the biotin tag?
A3: The biotin tag serves as a versatile tool for researchers. It can be used for the detection of the PROTAC in various assays, such as Western blotting or ELISA, through its high-affinity interaction with streptavidin-conjugated reporters.[6] Additionally, it allows for the purification of the PROTAC or for pull-down experiments to identify binding partners.[6]
Q4: Why are there Boc protecting groups on the linker?
A4: The Boc (tert-butyloxycarbonyl) groups are protecting groups for amine functionalities.[7][8] In the context of N-(Biotin-PEG4)-N-bis(PEG4-Boc), they cap the two PEG4 arms, preventing them from reacting during the initial steps of PROTAC synthesis.[9] These Boc groups can be selectively removed under acidic conditions to reveal the reactive amine groups, which can then be coupled to the warhead and the E3 ligase ligand in a controlled manner.[8][10]
Q5: When should I consider using a branched linker like N-(Biotin-PEG4)-N-bis(PEG4-Boc)?
A5: A branched linker can be advantageous when the optimal positioning of the warhead and E3 ligase ligand for efficient ternary complex formation is unknown. The two separate PEG4 arms allow for the attachment of the ligands at a greater distance and with more conformational freedom compared to a linear linker. This can be particularly useful in the initial stages of PROTAC design and optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during PROTAC synthesis | Incomplete removal of Boc protecting groups. | Ensure complete deprotection by using a strong acid like trifluoroacetic acid (TFA) and allowing for sufficient reaction time. Monitor the reaction by LC-MS.[10] |
| Poor coupling efficiency of the warhead or E3 ligase ligand. | Optimize the coupling reaction conditions (e.g., coupling agents, base, solvent, temperature). Ensure the purity of all reactants. | |
| PROTAC is insoluble in aqueous buffers | The overall molecule is too hydrophobic despite the PEG linker. | Try synthesizing PROTACs with longer PEG chains or incorporating more polar functional groups into the warhead or E3 ligase ligand.[4] |
| The PROTAC has aggregated. | Use a small amount of organic co-solvent like DMSO to aid in solubilization. Sonicate the solution to break up aggregates. | |
| Low or no target protein degradation in cellular assays | Poor cell permeability of the PROTAC. | Confirm cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11][12] If permeability is low, consider strategies like incorporating a more hydrophobic linker alongside the PEG component.[13] |
| Inefficient ternary complex formation. | The linker may be too long, too short, or too flexible. Synthesize a series of PROTACs with varying linker lengths and rigidities to find the optimal conformation.[13] | |
| The PROTAC is being actively effluxed from the cells. | Co-incubate the PROTAC with known efflux pump inhibitors to see if degradation is restored. | |
| High variability in experimental results | Degradation of the PROTAC during sample handling or storage. | Store the PROTAC at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inconsistent cell seeding or treatment concentrations. | Ensure proper cell culture and pipetting techniques to maintain consistency across experiments. |
Quantitative Data Summary
The following table presents hypothetical data from a Parallel Artificial Membrane Permeability Assay (PAMPA) to illustrate how the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker could improve the permeability of a PROTAC.
| Compound | Description | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| PROTAC-Alkyl | PROTAC with a simple C8 alkyl linker | 0.5 ± 0.1 | 1.2 |
| PROTAC-PEG-Biotin | PROTAC with N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker | 2.5 ± 0.3 | 1.1 |
| Verapamil | High permeability control | 15.2 ± 1.5 | 0.9 |
| Atenolol | Low permeability control | 0.2 ± 0.05 | 1.0 |
This is example data and should be confirmed by experimentation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol outlines a general procedure for incorporating the linker into a PROTAC.
1. Deprotection of Boc Groups: a. Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). b. Stir the reaction at room temperature for 2 hours. c. Monitor the reaction by LC-MS to confirm the complete removal of both Boc groups. d. Evaporate the solvent under reduced pressure to obtain the deprotected linker as a TFA salt.
2. Coupling of the Warhead: a. Dissolve the deprotected linker and the warhead (with a carboxylic acid functional group) in a suitable solvent like dimethylformamide (DMF). b. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by LC-MS. e. Purify the product by preparative HPLC.
3. Coupling of the E3 Ligase Ligand: a. Repeat the coupling procedure described in step 2, using the product from the previous step and the E3 ligase ligand (with a carboxylic acid functional group). b. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is for assessing the passive permeability of the synthesized PROTAC.[11][14][15]
1. Preparation of the Donor Plate: a. Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS with 5% DMSO) at a concentration of 10 µM.[16] b. Add the PROTAC solution to the donor wells of the PAMPA plate.
2. Preparation of the Acceptor Plate: a. Fill the acceptor wells with the same buffer used for the donor plate.
3. Assembly and Incubation: a. Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two compartments. b. Incubate the plate assembly at room temperature for 5-18 hours.[14][16]
4. Sample Analysis: a. After incubation, carefully separate the plates. b. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Calculation of Apparent Permeability (Papp): a. Calculate the Papp value using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
- Vd = Volume of the donor well
- Va = Volume of the acceptor well
- A = Area of the membrane
- t = Incubation time
- [C]a = Concentration in the acceptor well
- [C]eq = Equilibrium concentration
Visualizations
Caption: Structure of a PROTAC with the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Mechanism of action for a PROTAC.
Caption: Troubleshooting decision tree for low cell permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Biotin-PEG4)-N-bis(PEG4-Boc) 2112730-79-5 | MCE [medchemexpress.cn]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Comparative Guide to PEGylated and Non-PEG Alkyl Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the performance, stability, and efficacy of a bioconjugate. This guide provides an objective comparison between advanced polyethylene (B3416737) glycol (PEG) linkers, specifically contextualized for molecules like N-(Biotin-PEG4)-N-bis(PEG4-Boc) , and traditional non-PEG alkyl linkers. The focus is on providing a data-driven comparison of their respective properties and performance in key applications such as diagnostics, proteomics, and the development of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Introduction to the Linkers
N-(Biotin-PEG4)-N-bis(PEG4-Boc) represents a modern, branched PEGylated linker. Its structure is multifunctional: a biotin (B1667282) group for high-affinity binding to streptavidin, and two Boc-protected amine arms. This architecture is particularly suited for applications requiring controlled, stepwise conjugation, such as in the synthesis of PROTACs where precise spatial orientation of multiple moieties is essential.[1][2] The PEG4 units (four repeating ethylene (B1197577) glycol units) impart specific physicochemical properties that are central to its performance.
Non-PEG alkyl linkers are the more traditional counterparts, consisting of simple hydrocarbon chains (e.g., -CH2-CH2-CH2-). They serve as straightforward spacers, but their inherent hydrophobicity can significantly influence the behavior of the final bioconjugate.
Structural and Functional Comparison
The fundamental difference between these two classes of linkers lies in their chemical composition, which dictates their interaction with aqueous environments and biological systems.
Caption: Structural and feature comparison of PEGylated vs. non-PEG alkyl linkers.
Quantitative Performance Comparison
While direct head-to-head studies on these exact molecules are limited, the performance characteristics can be reliably inferred from extensive research on PEGylation and alkyl chain bioconjugation. The following tables summarize the expected quantitative and qualitative differences.
Table 1: Physicochemical Properties
| Property | N-(Biotin-PEG4)-N-bis(PEG4-Boc) (PEG Linker) | Non-PEG Alkyl Linker | Justification |
| Aqueous Solubility | High | Low to Very Low | The ether oxygens in the PEG backbone form hydrogen bonds with water, dramatically increasing hydrophilicity.[3][4][5] Alkyl chains are hydrophobic and reduce the solubility of the conjugate.[6] |
| Risk of Aggregation | Low | High | Enhanced solubility and the flexible nature of PEG chains help prevent intermolecular aggregation of the conjugated biomolecule.[7] Hydrophobic linkers can promote aggregation.[6] |
| Non-Specific Binding | Significantly Reduced | High | The hydrophilic PEG chain creates a hydration shell that sterically hinders non-specific hydrophobic and electrostatic interactions with other proteins.[8][9] Alkyl chains can increase non-specific binding. |
| Immunogenicity | Low | Higher | PEGylation is known to mask epitopes on biomolecules, reducing the potential for an immune response.[3][4] Hydrophobic linkers may be perceived as foreign and trigger an immune response.[6] |
| Flexibility | High | Moderate to Low | The ethylene glycol units provide rotational freedom, resulting in a highly flexible spacer.[10] Alkyl chains are generally less flexible.[1] |
Table 2: Bioconjugation and Pharmacokinetic Performance
| Parameter | N-(Biotin-PEG4)-N-bis(PEG4-Boc) (PEG Linker) | Non-PEG Alkyl Linker | Justification |
| Steric Hindrance | Minimized | Can be Significant | The flexible, hydrophilic PEG spacer extends the biotin moiety away from the conjugated molecule, improving its accessibility to avidin's binding pocket.[7][11] Shorter, more rigid alkyl linkers can lead to steric hindrance.[12] |
| Binding Affinity (Post-Conjugation) | High (Potentially slightly reduced) | Variable (Potentially higher if no steric hindrance) | While PEG can introduce some steric bulk that slightly reduces binding affinity, this is often offset by improved accessibility and reduced non-specific interactions.[][14] The primary determinant for alkyl linkers is avoiding steric clashes. |
| Plasma Stability | High | Variable | The PEG backbone is resistant to enzymatic degradation.[4] Stability depends on the specific chemistry of the alkyl linker, with some being susceptible to plasma enzymes. |
| Circulation Half-Life | Extended | Shorter | The increased hydrodynamic radius from the PEG "shield" reduces renal clearance, prolonging in vivo circulation time.[3][] Smaller, non-PEGylated molecules are cleared more rapidly.[6] |
| Application in PROTACs | Optimal | Less Favorable | The length, flexibility, and hydrophilicity of PEG linkers are critical for optimizing the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase), leading to efficient degradation.[1][15] Simple alkyl chains offer less control over these crucial parameters. |
Experimental Protocols & Workflows
To quantitatively assess the performance of a chosen linker, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.
Caption: A generalized workflow for evaluating the performance of bioconjugate linkers.
Equilibrium Solubility Assay (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the bioconjugate.
-
Preparation: Prepare buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Suspension: Add an excess amount of the solid bioconjugate to a known volume of each buffer in a sealed vial. This ensures a saturated solution is formed.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[16][17]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 20 minutes) or filtration. This step is critical for accuracy.
-
Quantification: Carefully sample the supernatant and determine the concentration of the dissolved bioconjugate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free kinetics and affinity data. This protocol outlines the analysis of a biotinylated antibody binding to immobilized streptavidin.
-
Sensor Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., CM5). Immobilize streptavidin onto the sensor surface using standard amine coupling chemistry (EDC/NHS activation).[18][19]
-
Ligand Immobilization: Inject the streptavidin solution over the activated surface until the desired immobilization level is reached (e.g., ~400 Resonance Units, RU). Deactivate remaining active esters with an injection of ethanolamine.[19][20]
-
Analyte Injection: Prepare a series of dilutions of the biotinylated antibody (the analyte) in running buffer. Inject these concentrations sequentially over the streptavidin surface, from lowest to highest. Monitor the binding response (RU) over time.[19]
-
Association/Dissociation: Each injection cycle consists of an association phase (while the analyte is flowing over the surface) and a dissociation phase (when only running buffer is flowing).[18]
-
Regeneration: Between analyte injections, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) buffer) to remove the bound analyte without denaturing the immobilized streptavidin.[21]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Plasma Stability Assay
This assay determines the stability of the conjugate in the presence of plasma enzymes.
-
Incubation Preparation: Dispense plasma (e.g., human, mouse) into wells of a 96-well plate. Pre-incubate the plate at 37°C.[22][23]
-
Initiate Reaction: Add the test conjugate (e.g., to a final concentration of 1 µM) to the plasma to start the reaction.[24]
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the mixture.[22]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a quenching solution, typically a cold organic solvent like acetonitrile (B52724) containing an internal standard.[23]
-
Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent conjugate remaining at each time point.
-
Calculation: Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½).
Impact on Signaling and Biological Function
The choice of linker directly influences the biological activity of the final construct. A well-designed linker facilitates the desired molecular interactions, while a poor linker can impede them.
Caption: Impact of linker choice on steric hindrance in a biotin-streptavidin interaction.
Conclusion
The selection between a PEG-based linker like N-(Biotin-PEG4)-N-bis(PEG4-Boc) and a non-PEG alkyl linker is a critical decision with significant downstream consequences.
-
PEG linkers offer superior hydrophilicity, biocompatibility, and flexibility. These properties translate into improved solubility, reduced non-specific binding, lower immunogenicity, and enhanced pharmacokinetic profiles.[3][4] For complex modalities like PROTACs, the tunable and flexible nature of PEG linkers is often essential for achieving potent biological activity.[25][26]
-
Non-PEG alkyl linkers , while synthetically straightforward, often introduce hydrophobicity, which can lead to challenges with aggregation, non-specific binding, and poor in vivo performance.[6] They may be suitable for applications where these factors are not a primary concern, but they lack the sophisticated properties required for many advanced therapeutic and diagnostic systems.
For researchers aiming to develop high-performance bioconjugates with optimized stability, pharmacokinetics, and biological function, the evidence strongly supports the use of advanced PEGylated linkers.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. dhvi.duke.edu [dhvi.duke.edu]
- 21. nicoyalife.com [nicoyalife.com]
- 22. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. The Essential Role of Linkers in PROTACs [axispharm.com]
- 26. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Ternary Complex Validation: A Guide to N-(Biotin-PEG4)-N-bis(PEG4-Boc) Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for validating the formation of ternary complexes orchestrated by Proteolysis Targeting Chimeras (PROTACs) that incorporate the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker. We present supporting experimental data and detailed protocols to empower your PROTAC discovery and development programs.
The formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. Validating and characterizing this complex is therefore a critical step in the development of effective PROTAC therapeutics. The incorporation of a biotinylated polyethylene (B3416737) glycol (PEG) linker, such as N-(Biotin-PEG4)-N-bis(PEG4-Boc), into a PROTAC design offers a versatile handle for a suite of powerful biophysical and cellular validation assays.
The Advantage of Biotinylated PROTACs
The high-affinity and specific interaction between biotin (B1667282) and streptavidin (or its variants like neutravidin) provides a robust and versatile tool for immobilizing or detecting PROTACs in various assay formats. This enables precise and quantitative measurements of ternary complex formation, stability, and kinetics. The N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, after deprotection of the Boc groups to reveal reactive amines, allows for the covalent attachment of both the target-binding ligand and the E3 ligase-binding ligand, with the biotin moiety serving as an accessible tag for downstream applications.
Comparative Analysis of Validation Techniques
Here, we compare several key techniques for validating ternary complex formation, highlighting the unique advantages conferred by utilizing a biotinylated PROTAC.
| Assay | Principle | Advantages of Biotinylated PROTAC | Limitations | Typical Quantitative Readout |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Enables straightforward immobilization of the PROTAC or a binding partner to a streptavidin-coated sensor chip for kinetic analysis. | Requires specialized equipment; potential for mass transport limitations. | Association rate (ka), Dissociation rate (kd), Affinity (KD) |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding. | Similar to SPR, allows for easy immobilization on streptavidin-coated biosensors for real-time kinetic analysis. Higher throughput than SPR. | Lower sensitivity compared to SPR; may not be suitable for very weak interactions. | Association rate (ka), Dissociation rate (kd), Affinity (KD) |
| AlphaScreen/AlphaLISA | A bead-based proximity assay where energy transfer between donor and acceptor beads occurs when brought into close proximity by a binding event. | Allows for the use of streptavidin-coated donor beads to capture the biotinylated PROTAC, simplifying assay development. | Prone to interference from colored or biotin-containing compounds in the sample. | Luminescent signal intensity, EC50 |
| Proximity Biotinylation (e.g., ProtacID) | A biotin ligase (e.g., AirID, TurboID) is fused to one of the interacting partners. In the presence of biotin and the PROTAC, proximal proteins are biotinylated. | The biotin tag on the PROTAC itself is not directly used, but this cellular assay provides orthogonal validation of proximity in a native environment. | Requires genetic modification of cells; can identify proximal proteins that are not direct binders. | Relative abundance of biotinylated proteins (by mass spectrometry) |
| Pull-down Assays | The biotinylated PROTAC is used to "pull down" its binding partners (target protein and E3 ligase) from a cell lysate using streptavidin-coated beads. | Simple and direct method to qualitatively or semi-quantitatively assess ternary complex formation. | Generally provides qualitative or semi-quantitative data; prone to non-specific binding. | Western blot band intensity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the binding kinetics and affinity of the ternary complex.
Methodology:
-
Immobilization: A streptavidin-coated SPR sensor chip is used. The biotinylated PROTAC is injected over the sensor surface at a low concentration (e.g., 10 nM) in a suitable running buffer (e.g., HBS-EP+) to achieve a desired immobilization level.
-
Binary Interaction Analysis: To determine the affinity of the PROTAC for its individual binding partners, solutions of the target protein or the E3 ligase are injected at various concentrations over the immobilized PROTAC surface.
-
Ternary Complex Analysis: To measure the kinetics of the ternary complex, a constant concentration of one binding partner (e.g., the E3 ligase) is pre-incubated with a dilution series of the other binding partner (e.g., the target protein). These solutions are then injected over the immobilized PROTAC surface.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or a ternary binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Proximity Biotinylation using ProtacID
Objective: To identify the proteins in close proximity to a PROTAC-E3 ligase complex in a cellular context.
Methodology:
-
Cell Line Generation: Establish a stable cell line expressing the E3 ligase (e.g., VHL or CRBN) fused to a promiscuous biotin ligase such as AirID or TurboID.
-
PROTAC Treatment: Treat the cells with the biotinylated PROTAC at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be included.
-
Biotin Labeling: Supplement the cell culture medium with biotin for a short period (e.g., 10-60 minutes) to allow for biotinylation of proximal proteins.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and enrich for biotinylated proteins using streptavidin-coated magnetic beads.
-
Mass Spectrometry: Elute the captured proteins and identify them by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the PROTAC-treated samples compared to the vehicle control.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have been generated.
Conclusion
The use of N-(Biotin-PEG4)-N-bis(PEG4-Boc) based PROTACs provides a significant advantage in the rigorous validation of ternary complex formation. The integrated biotin handle facilitates a wide range of established and robust biophysical and cellular assays, enabling a comprehensive characterization of PROTAC performance. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can accelerate the design-make-test-analyze cycle and ultimately develop more potent and selective protein degraders.
Assessing PROTAC Degradation Efficiency: A Comparative Guide with a Focus on Biotin Tagging
A Guide for Researchers, Scientists, and Drug Development Professionals on Evaluating Proteolysis-Targeting Chimeras
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This guide provides a comprehensive overview of the experimental approaches used to assess the degradation efficiency of PROTACs, with a special focus on the role of biotin (B1667282) tagging in characterizing their mechanism of action and specificity.
The PROTAC Mechanism: A Ternary Complex to Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the cell's native protein disposal system, the proteasome.[1][3]
Caption: Mechanism of PROTAC-mediated protein degradation.
The Role of Biotin Tagging in PROTAC Assessment
While a biotin tag is not a standard component of a therapeutic PROTAC, its incorporation is a powerful tool for research and development. Biotinylation is primarily used in proximity-labeling techniques to identify the cellular interaction partners of a PROTAC.[4][5] These methods, such as ProtacID and BioID, involve fusing a biotin ligase (like AirID or miniTurbo) to an E3 ligase subunit (e.g., VHL or CRBN).[4][5][6]
When a PROTAC induces the formation of a ternary complex, the biotin ligase is brought into close proximity with the target protein and other interacting proteins, leading to their biotinylation.[5][6] These biotinylated proteins can then be isolated using streptavidin beads and identified by mass spectrometry.[5][7] This approach is invaluable for:
-
Validating on-target engagement: Confirming that the PROTAC brings the intended POI to the E3 ligase.
-
Identifying off-target interactions: Discovering unintended proteins that are brought into proximity with the E3 ligase, which may or may not be degraded.[5]
-
Characterizing the PROTAC interactome: Mapping the broader protein network affected by the PROTAC.[5]
It is important to note that the primary purpose of biotinylation in this context is for characterization, not to directly enhance degradation. The addition of a bulky tag like biotin could potentially influence the PROTAC's cell permeability, binding affinities, and overall degradation efficiency, which would necessitate comparison with an untagged version.
Key Experimental Protocols for Assessing PROTAC Efficiency
A thorough assessment of a PROTAC's performance involves a suite of biochemical and cell-based assays.
Western Blotting for Protein Degradation
This is the gold standard for directly measuring the reduction in the amount of a target protein.[8]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the POI level is normalized to the loading control.
Determination of DC50 and Dmax
These two parameters are crucial for quantifying the potency and efficacy of a PROTAC.
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
Protocol:
-
Experiment: Perform a Western blot experiment as described above, using a wide range of PROTAC concentrations (e.g., 10-point dose-response curve).
-
Data Analysis: Quantify the normalized protein levels for each concentration.
-
Curve Fitting: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 and Dmax values.
Proximity-Labeling Mass Spectrometry (e.g., ProtacID)
This method is used to identify the on-target and off-target interactions of a PROTAC in living cells.[5]
Caption: Workflow for ProtacID proximity-labeling assay.
Protocol:
-
Cell Line Generation: Stably express an E3 ligase subunit (e.g., VHL or CRBN) fused to a biotin ligase (e.g., miniTurbo) in the cell line of interest.[5]
-
PROTAC Treatment: Treat the cells with the PROTAC or a vehicle control, and supplement the medium with biotin.
-
Lysis and Pulldown: Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively and perform tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly enriched upon PROTAC treatment.
Data Presentation: Summarizing Quantitative Results
Clear and concise data presentation is essential for comparing the performance of different PROTACs.
Table 1: Degradation Efficiency of PROTACs Against Target Protein X
| PROTAC Candidate | Biotin Tag | DC50 (nM) | Dmax (%) |
| PROTAC-A | No | 25 | 95 |
| PROTAC-B | No | 75 | 88 |
| PROTAC-A-Biotin | Yes | 40 | 92 |
This table provides a hypothetical comparison of the potency (DC50) and efficacy (Dmax) of different PROTACs, including a biotinylated version for characterization purposes.
Table 2: ProtacID Results for PROTAC-A
| Protein Identified | Function | Fold Enrichment (PROTAC-A vs. Control) | Notes |
| Target Protein X | Kinase | 50.2 | Validated on-target engagement |
| Off-target Kinase Y | Kinase | 15.8 | Potential off-target |
| Scaffolding Protein Z | Structural | 8.5 | Interacting partner |
This table summarizes hypothetical results from a ProtacID experiment, highlighting the confirmed on-target interaction and potential off-targets.
Conclusion
The assessment of PROTAC degradation efficiency requires a multi-faceted approach. While Western blotting remains the primary method for quantifying protein knockdown and determining DC50 and Dmax values, the use of biotin tagging in proximity-labeling assays is crucial for a deeper understanding of a PROTAC's specificity and mechanism of action. By combining these techniques, researchers can build a comprehensive profile of a PROTAC's performance, guiding the development of more effective and selective targeted protein degraders.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID | Semantic Scholar [semanticscholar.org]
- 7. A Biotin Targeting Chimera (BioTAC) System to Map Small Molecule Interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
In Vivo Stability of N-(Biotin-PEG4)-N-bis(PEG4-Boc) Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. This guide provides a comparative evaluation of the in vivo stability of PROTACs incorporating the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, alongside alternative linker strategies. We present a synthesis of available data, detailed experimental protocols, and visual workflows to aid in the rational design of stable and effective protein degraders.
Executive Summary
The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, profoundly influences its pharmacokinetic properties. Polyethylene glycol (PEG) linkers, such as the N-(Biotin-PEG4)-N-bis(PEG4-Boc) moiety, are frequently employed to enhance solubility and permeability. However, their flexibility can also render them susceptible to metabolic degradation, potentially impacting their in vivo half-life and overall exposure. This guide explores the nuances of this trade-off, offering a data-driven comparison with more rigid linker architectures that may offer enhanced metabolic stability.
Data Presentation: Comparative In Vivo Stability Metrics
Direct in vivo pharmacokinetic data for PROTACs containing the specific N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker is limited in publicly available literature. Therefore, to provide a meaningful comparison, we have compiled representative data for PROTACs with similar biotinylated PEG linkers and contrasted them with PROTACs featuring alternative linker types, such as alkyl chains and more rigid piperazine-containing linkers.
| Linker Type | Representative PROTAC Target | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Biotin-PEG Linker (Surrogate) | Bromodomain-containing protein 4 (BRD4) | Mouse | Half-life (t½): ~2-4 hoursClearance (CL): Moderate to HighBioavailability (F%): Low to Moderate | Fictionalized Data Based on General PEG-PROTAC Trends |
| Alkyl Linker | Androgen Receptor (AR) | Rat | Half-life (t½): ~1-3 hoursClearance (CL): HighBioavailability (F%): Low | Fictionalized Data Based on General Alkyl-PROTAC Trends |
| Rigid Piperazine Linker | Androgen Receptor (AR) | Mouse | Half-life (t½): ~8-12 hoursClearance (CL): Low to ModerateBioavailability (F%): Moderate to High | Fictionalized Data Based on General Rigid Linker-PROTAC Trends |
Note: The data presented in this table is a synthesized representation based on general trends observed for different PROTAC linker classes and should be considered illustrative. Specific pharmacokinetic profiles are highly dependent on the entire molecular structure of the PROTAC.
Experimental Protocols
Accurate assessment of in vivo stability is paramount for PROTAC development. Below are detailed methodologies for key experiments.
Mouse Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution, and bioavailability) of a PROTAC in mice.
Materials:
-
Test PROTAC compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
For intravenous (IV) administration, dose one cohort of mice (n=3-5) via the tail vein at a concentration of 1-2 mg/kg.
-
For oral (PO) administration, dose a separate cohort of mice (n=3-5) by gavage at a concentration of 5-10 mg/kg after a brief fasting period.
-
-
Blood Sampling:
-
Collect blood samples (~20-30 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately transfer blood into EDTA-coated tubes and centrifuge at 4°C to separate plasma.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To 10 µL of plasma, add 100 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the parent PROTAC compound.
-
Generate a standard curve using known concentrations of the PROTAC in blank plasma.
-
-
Data Analysis:
-
Calculate the plasma concentration of the PROTAC at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters.
-
Western Blot Protocol for In Vivo Target Protein Degradation
Objective: To quantify the degradation of the target protein in tissues following PROTAC administration.
Materials:
-
Tissues from PROTAC-treated and vehicle-treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Lysis:
-
Homogenize harvested tissues in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Densitometry Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control group.
-
Mandatory Visualization
Experimental Workflow and Signaling Pathways
To visually represent the processes and pathways discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing the in vivo stability and efficacy of PROTACs.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Simplified ERK signaling pathway, a common target for PROTACs.
Caption: Overview of the JAK-STAT signaling pathway, another key PROTAC target.
Conclusion
The in vivo stability of PROTACs is a multifaceted challenge influenced heavily by linker composition. While N-(Biotin-PEG4)-N-bis(PEG4-Boc) and similar PEG-based linkers offer advantages in terms of solubility, their inherent flexibility may lead to reduced metabolic stability. In contrast, more rigid linkers have shown promise in improving pharmacokinetic profiles, leading to longer half-lives and greater in vivo efficacy. The optimal linker strategy is target-dependent and necessitates a thorough evaluation of pharmacokinetic and pharmacodynamic properties. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of PROTAC candidates, enabling the rational design of next-generation protein degraders with improved in vivo performance.
A Researcher's Guide to PROTAC Control Experiments: Validating Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, these heterobifunctional molecules eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This unique mechanism of action necessitates a rigorous and multi-faceted validation process to ensure that the observed protein degradation is a direct result of the intended ternary complex formation and not due to off-target effects or non-specific toxicity.[2]
This guide provides a comparative overview of essential control strategies for PROTAC experiments. We will compare mechanism-based negative controls with the utility of chemical probes in biophysical assays, present quantitative data from key validation experiments, and provide detailed protocols to ensure robust and reliable results.
The Gold Standard: Mechanism-Based Negative Controls
An ideal negative control is a molecule structurally analogous to the active PROTAC but deficient in a key aspect of its mechanism.[3] This allows researchers to definitively attribute the degradation activity to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The two primary and most accepted types of negative controls are:
-
E3 Ligase Binding-Deficient Control: This control is modified to abolish its binding to the E3 ligase while maintaining its affinity for the target protein. This is the most common and robust control as it isolates the degradation-inducing step. A frequent strategy is to use a stereoisomer (diastereomer) of the E3 ligase ligand. For example, the cis-isomer of the VHL ligand used in the PROTAC MZ1 (cis-MZ1) binds to the target protein BRD4 but not to the VHL E3 ligase, thus failing to induce degradation.[4] Similarly, for CRBN-recruiting PROTACs, methylating the glutarimide (B196013) nitrogen prevents binding to Cereblon.[3]
-
Target Protein Binding-Deficient Control: This control is altered to prevent binding to the protein of interest (POI) while retaining its ability to recruit the E3 ligase. This is achieved by modifying the "warhead" portion of the PROTAC. This control helps confirm that the degradation is dependent on initial target engagement.[3]
The Role of Chemical Tools in Biophysical Assays
While not cellular negative controls, specialized chemical reagents are indispensable for characterizing the binding events that precede degradation. The molecule N-(Biotin-PEG4)-N-bis(PEG4-Boc) is an example of such a tool. It is a PEG-based linker component used in the synthesis of PROTACs or related probes.[5] The key features are:
-
PEG Linker: Provides the necessary spacing and solubility for the final PROTAC molecule.
-
Biotin Tag: Allows for the immobilization of the molecule onto streptavidin-coated surfaces, which is crucial for biophysical assays like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).[6]
-
Boc Protecting Group: A common protecting group for amines that is removed during chemical synthesis.
By incorporating a biotinylated linker into a PROTAC or one of its components, researchers can directly measure the binding affinities (K D) and kinetics of binary (PROTAC-Target or PROTAC-E3 Ligase) and ternary complexes.[6][7] These in vitro assays are critical for understanding structure-activity relationships and optimizing PROTAC design but do not replace the need for proper mechanism-based negative controls in cellular experiments.
Data Presentation: Comparing Active vs. Inactive Controls
The efficacy of a PROTAC is determined by its ability to induce degradation (measured by DC₅₀ and Dₘₐₓ) and its ability to form a stable ternary complex (measured by binding affinities). The following tables summarize representative data for the well-characterized BRD4 degrader, MZ1, compared to its inactive diastereomer control, cis-MZ1.
Table 1: Cellular Degradation Activity
This table illustrates the quantitative difference in degradation potential between an active PROTAC and its E3 ligase-binding deficient control in cellular assays.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Mechanism of Inactivation |
| MZ1 (Active) | BRD4 | HeLa | < 100 | > 90% | - |
| cis-MZ1 (Control) | BRD4 | HeLa | No Degradation | 0% | Stereoisomer of VHL ligand; does not bind VHL E3 ligase.[4] |
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.[8] Dₘₐₓ: The maximum percentage of protein degradation observed.[8]
Table 2: Biophysical Binding Affinities (Surface Plasmon Resonance)
This table shows how biophysical assays can confirm the loss of binding to the E3 ligase for a negative control, explaining the lack of degradation observed in cells.
| Interaction | Analyte | K D (nM) | Notes |
| Binary: VHL E3 Ligase Binding | MZ1 | 29 | Confirms engagement with the E3 ligase.[9] |
| cis-MZ1 | No Binding | Demonstrates the control's inability to recruit the E3 ligase. | |
| Binary: BRD4 Target Binding | MZ1 | 1-4 | Confirms engagement with the target protein.[9] |
| cis-MZ1 | ~1-4 | Confirms the control still binds the target with similar affinity. | |
| Ternary Complex Formation | VHL + MZ1 + BRD4 | 5.4 | Strong, cooperative binding is observed, leading to degradation.[7] |
| VHL + cis-MZ1 + BRD4 | No Formation | The ternary complex cannot form, preventing degradation. |
K D: The equilibrium dissociation constant, a measure of binding affinity.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Quantitative Western Blot for Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC versus a negative control.
Materials:
-
Cell Line (e.g., HeLa, MCF-7)
-
Active PROTAC (e.g., MZ1) and Negative Control (e.g., cis-MZ1) stock solutions in DMSO
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Target, anti-Loading Control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system and densitometry software
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the active PROTAC and negative control in culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the compounds. Incubate for a specified time (e.g., 18-24 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add 4X Laemmli buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to calculate DC₅₀ and Dₘₐₓ values.[10]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes how to measure the formation and stability of a PROTAC-induced ternary complex using SPR, with the E3 ligase immobilized on the sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin (SA) sensor chip
-
Biotinylated E3 Ligase (e.g., AviTag™-VHL)
-
Active PROTAC and Negative Control
-
Target Protein (POI)
-
SPR Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Methodology:
-
System Preparation:
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization:
-
Activate the streptavidin sensor chip surface according to the manufacturer's protocol.
-
Inject the biotinylated E3 ligase over the chip surface to achieve the desired immobilization level (e.g., ~100-200 Response Units, RU). This creates the surface for capturing the interactions.[9]
-
-
Analyte Preparation:
-
Prepare a dilution series of the target protein alone in running buffer to test for any direct, PROTAC-independent binding to the immobilized E3 ligase (this should be negligible).
-
Prepare a fixed, saturating concentration of the PROTAC (or negative control).
-
Create a serial dilution of the target protein and add the fixed concentration of PROTAC to each dilution. Allow these solutions to equilibrate before injection.
-
-
Interaction Analysis (Kinetics):
-
Inject the analyte samples (target protein + PROTAC mixtures) sequentially from the lowest to the highest concentration over the immobilized E3 ligase surface. This is the "association" phase.
-
After each injection, allow running buffer to flow over the surface to monitor the "dissociation" phase.
-
Between different analyte series, inject a regeneration solution if necessary to remove bound components and prepare the surface for the next run.
-
-
Data Analysis:
-
The instrument software records binding events in real-time as a sensorgram (Response Units vs. Time).
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (k d), and the equilibrium dissociation constant (K D).[12]
-
Compare the binding response of the active PROTAC to the negative control. A strong response with the active PROTAC and a flat line with the negative control confirms that ternary complex formation is dependent on the PROTAC's ability to bind the E3 ligase.
-
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to the Characterization of PROTACs Synthesized with N-(Biotin-PEG4)-N-bis(PEG4-Boc) by Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) represents a significant advancement in targeted protein degradation. The intricate structure of these molecules, often featuring complex linkers like N-(Biotin-PEG4)-N-bis(PEG4-Boc), necessitates robust analytical characterization to ensure identity, purity, and stability. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization of these sophisticated molecules, complete with experimental protocols and supporting data.
Introduction to PROTAC Characterization
PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The linker plays a crucial role in the formation of a productive ternary complex, and its composition can significantly impact the PROTAC's physicochemical properties. The inclusion of a biotin (B1667282) moiety allows for various biochemical applications, such as affinity purification and binding assays, while the polyethylene (B3416737) glycol (PEG) chains enhance solubility and influence pharmacokinetic properties. However, the PEG component, with its inherent polydispersity, and the overall molecular complexity present unique challenges for analytical characterization.
This guide focuses on the characterization of PROTACs synthesized with the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, a branched linker designed to provide specific spatial orientation and flexibility. We will delve into the utility of mass spectrometry as a primary tool for structural elucidation and compare its performance with other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS) for PROTAC Characterization
Mass spectrometry is a cornerstone technique for the characterization of PROTACs, providing vital information on molecular weight, elemental composition, and structural integrity. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, coupling the separation capabilities of HPLC with the sensitive detection and structural analysis of MS.
Key Applications of Mass Spectrometry:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confirmation of the PROTAC's elemental composition.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that help to elucidate the structure of the PROTAC, confirming the connectivity of the warhead, linker, and E3 ligase ligand.
-
Impurity Profiling: LC-MS can detect and identify process-related impurities and degradation products.
Experimental Protocol: LC-MS/MS Analysis of a Representative PROTAC
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
LC-MS/MS System and Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40 °C |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| MS1 Scan Range | m/z 100-2000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) with a normalized collision energy of 20-40 eV. |
Data Interpretation and Expected Results:
-
MS1 Spectrum: The full scan mass spectrum will show the protonated molecule [M+H]⁺ and potentially other adducts (e.g., [M+Na]⁺). For larger PROTACs, doubly charged ions [M+2H]²⁺ may also be observed. The high resolution of the instrument allows for the determination of the accurate mass and confirmation of the elemental formula.
-
MS/MS Spectrum: The fragmentation spectrum will reveal characteristic losses and fragment ions corresponding to the different building blocks of the PROTAC. Cleavage of the weaker bonds, such as those in the PEG linker and ester or amide bonds, is commonly observed. Analysis of these fragments allows for the confirmation of the PROTAC's structure. For biotinylated molecules, characteristic fragment ions from the biotin moiety can also be observed.
Challenges in Mass Spectrometry of PEGylated PROTACs:
The PEG chains in the linker can lead to a distribution of masses, resulting in a series of peaks separated by the mass of the PEG monomer (44.0262 Da). This can complicate the mass spectrum and make data interpretation more challenging. Furthermore, the large size and complex structure of these PROTACs can lead to multiple charge states and in-source fragmentation, further complicating the spectra.
Alternative Characterization Techniques
While mass spectrometry is indispensable, a comprehensive characterization of PROTACs requires orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Key Applications of NMR:
-
Structural Confirmation: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the presence of all expected functional groups and their connectivity.
-
Purity Assessment: NMR can be used to assess the purity of a sample and identify impurities.
-
Conformational Analysis: Advanced NMR techniques can provide insights into the three-dimensional structure and dynamics of the PROTAC in solution.
Experimental Protocol: ¹H NMR of a PROTAC
Sample Preparation:
-
Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
NMR Spectrometer and Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Number of Scans | 16-64 |
| Relaxation Delay | 1-2 seconds |
Data Interpretation and Expected Results:
The ¹H NMR spectrum will show a series of peaks, with the chemical shift, integration, and multiplicity of each peak providing information about the structure of the molecule. The characteristic signals of the aromatic protons of the warhead and E3 ligase ligand, the methylene (B1212753) protons of the PEG linker, and the protons of the biotin moiety should all be identifiable. The integration of the peaks can be used to confirm the relative number of protons in different parts of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds. It separates components of a mixture based on their differential interactions with a stationary phase.
Key Applications of HPLC:
-
Purity Determination: HPLC with UV detection is the standard method for determining the purity of a PROTAC sample.
-
Quantification: With appropriate calibration, HPLC can be used for the quantitative analysis of the PROTAC.
-
Stability Studies: HPLC is used to monitor the degradation of the PROTAC over time under various stress conditions.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Sample Preparation:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 0.1 mg/mL).
HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC or UPLC system with a UV detector |
| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or formic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile |
| Gradient | A suitable gradient to elute the PROTAC and any impurities (e.g., 10-90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | Determined by the UV absorbance maxima of the PROTAC's chromophores (e.g., 254 nm) |
Data Interpretation and Expected Results:
The HPLC chromatogram will show a major peak corresponding to the pure PROTAC and potentially smaller peaks for impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (LC-MS) | NMR Spectroscopy | HPLC-UV |
| Primary Information | Molecular weight, elemental formula, structure (fragmentation) | Detailed atomic-level structure, connectivity | Purity, quantity |
| Sensitivity | Very high (pg to ng) | Low (mg) | Moderate (µg to ng) |
| Sample Requirement | Low (µg) | High (mg) | Low (µg) |
| Strengths | High sensitivity, accurate mass, structural information | Unambiguous structure determination, non-destructive | Robust, quantitative, high-throughput |
| Limitations | Isomers can be difficult to distinguish, PEG polydispersity complicates spectra | Low sensitivity, complex spectra for large molecules | Limited structural information, co-elution of impurities |
Experimental and Logical Workflows
PROTAC Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized PROTAC.
Mass Spectrometry Data Analysis Logic
This diagram outlines the logical steps involved in analyzing mass spectrometry data for PROTAC characterization.
References
Navigating the PROTAC Synthesis Landscape: A Guide to Alternatives for N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate building blocks is paramount. While N-(Biotin-PEG4)-N-bis(PEG4-Boc) serves as a useful, albeit specialized, tool for PROTAC synthesis, a wealth of alternative strategies and reagents can offer enhanced flexibility, efficiency, and ultimately, more potent protein degraders. This guide provides an objective comparison of alternatives, supported by key performance data and detailed experimental considerations.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1][2][3] They are typically composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][4] The molecule N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a bifunctional linker, where biotin (B1667282) can be used for affinity purification or detection, and the Boc-protected PEG arms allow for controlled, stepwise chemical synthesis.
This guide will explore alternatives by dissecting the core functionalities of this specific building block: the E3 ligase ligand it implicitly supports (often through subsequent modification), the linker, and the biotin tag. We will present alternative E3 ligase ligands, a variety of linker options, and discuss the pros and cons of biotinylation in PROTAC development.
I. Expanding the E3 Ligase Ligand Repertoire
While the initial development of PROTACs was dominated by ligands for the von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases, the field is rapidly expanding to include a more diverse range of ligases.[4][5][6] This expansion is driven by the desire to overcome resistance mechanisms, achieve tissue-specific protein degradation, and broaden the scope of degradable proteins.[7][8]
Here, we compare some of the most well-established and emerging E3 ligase ligands that serve as alternatives to a generic, biotinylated building block approach.
| E3 Ligase Ligand Class | Representative Ligands | Key Advantages | Key Disadvantages |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Well-characterized, high-affinity binding; numerous published PROTAC examples.[4][6] | Potential for off-target effects (e.g., teratogenicity); some targets may be resistant to CRBN-mediated degradation. |
| von Hippel-Lindau (VHL) | VHL-1, VH032 | Potent and well-understood mechanism; structurally distinct from CRBN ligands, offering an alternative for resistant targets.[5][6] | Can have lower cellular permeability compared to some CRBN ligands; synthesis can be more complex. |
| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin, LCL161 | Can induce apoptosis in cancer cells in addition to protein degradation. | Generally lower affinity than CRBN or VHL ligands; can have broader cellular effects. |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin-3a, Idasanutlin | Can synergize with p53 activation in cancer therapy. | Primarily effective in p53 wild-type cancers; can have on-target toxicities. |
| Novel E3 Ligases (e.g., DCAF11, FEM1B) | Alkenyl oxindoles (for DCAF11), EN106 (for FEM1B) | Potential for tissue-specific expression and novel target degradation profiles; may overcome resistance to CRBN/VHL-based PROTACs.[1][4] | Less characterized; fewer available high-affinity ligands; optimization of linkers and exit vectors is often required. |
II. The Critical Role of the Linker: Beyond Simple Spacing
The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule.[2][9] The choice of linker impacts the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] While PEG linkers, like the one in N-(Biotin-PEG4)-N-bis(PEG4-Boc), are popular due to their ability to increase solubility, a variety of other linker types are available.[10][11]
| Linker Type | Representative Examples | Key Advantages | Key Disadvantages |
| Polyethylene Glycol (PEG) | PEG3, PEG4, PEG6 | Improves solubility and cell permeability; synthetically versatile and commercially available in various lengths.[2][10] | Can increase molecular weight, potentially impacting oral bioavailability; may lack conformational rigidity. |
| Alkyl Chains | Propyl, Butyl, Hexyl | Simple and synthetically accessible; provides flexibility for the ternary complex to adopt an optimal conformation.[2][11] | Can decrease aqueous solubility; high flexibility can sometimes be detrimental to ternary complex stability. |
| Alkyl/Ether | Combination of alkyl and ether functionalities | Offers a balance between the flexibility of alkyl chains and the solubility-enhancing properties of ethers.[11][12] | Synthetic complexity can be higher than simple alkyl or PEG linkers. |
| Rigid Linkers | Piperazine, Cyclohexyl | Provides conformational constraint, which can lead to improved selectivity and potency by pre-organizing the binding partners. | Can be more challenging to synthesize; the optimal rigid linker is often difficult to predict and requires empirical screening. |
III. To Biotinylate or Not: Considerations for PROTAC Synthesis and Evaluation
The biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a valuable tool for in vitro studies, enabling affinity pulldown assays and other biochemical experiments. However, for in vivo applications and clinical development, biotin is generally not included in the final PROTAC molecule. Therefore, it is crucial to consider alternatives for both the synthesis and the final drug candidate.
Alternatives for Synthesis and Purification:
-
Solid-Phase Synthesis: Attaching the initial PROTAC component to a solid support can simplify purification by allowing for washing away of excess reagents and byproducts.
-
Orthogonal Protecting Groups: Employing a strategy with multiple, distinct protecting groups allows for the selective deprotection and modification of different parts of the PROTAC molecule in a controlled manner.
-
Click Chemistry: The use of bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can provide a highly efficient and specific method for ligating the different components of a PROTAC.
Diagram of a PROTAC's Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.
IV. Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling:
-
Preparation of Components: Synthesize or procure the target protein ligand with a suitable linker attachment point (e.g., a carboxylic acid or amine), the E3 ligase ligand with a complementary functional group, and the desired linker with terminal reactive groups.
-
Activation of Carboxylic Acid: If using a carboxylic acid-containing component, dissolve it in an appropriate aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes.
-
Amide Bond Formation: To the activated carboxylic acid solution, add the amine-containing component. The reaction is typically stirred at room temperature for 2-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. The crude product is then purified using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Diagram of a General PROTAC Synthesis Workflow
Caption: A simplified workflow for the synthesis and initial evaluation of a PROTAC molecule.
Conclusion
The synthesis of effective PROTACs is a multifactorial challenge where the choice of E3 ligase ligand and linker are critical determinants of success. While biotinylated and protected building blocks like N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be useful for specific applications, a thorough understanding of the available alternatives is essential for the modern drug discovery scientist. By exploring novel E3 ligase ligands and a diverse array of linker technologies, researchers can significantly expand the potential of targeted protein degradation to address a wide range of diseases. The empirical nature of PROTAC design often necessitates the screening of libraries with varied ligands and linkers to identify the optimal degrader for a given target.[3]
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. captortherapeutics.com [captortherapeutics.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Linkers for Linkerology - Enamine [enamine.net]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. chemscene.com [chemscene.com]
case study: successful protein degradation using N-(Biotin-PEG4)-N-bis(PEG4-Boc)
A Comparative Guide to PROTAC-Mediated Degradation of BRD4
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This guide provides a comparative analysis of the performance of several prominent PROTACs targeting the epigenetic reader protein BRD4, a key player in cancer pathogenesis. While a specific case study for the linker "N-(Biotin-PEG4)-N-bis(PEG4-Boc)" is not publicly available, this guide will use well-documented BRD4-degrading PROTACs that employ similar PEG-based linkers as representative examples to illustrate the principles and methodologies of successful protein degradation.
Introduction to PROTAC Technology
PROTACs are designed with two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This "event-driven" mechanism contrasts with traditional inhibitors that merely block a protein's function, offering the potential for more profound and sustained therapeutic effects. The linker, a critical component of the PROTAC, influences the molecule's stability, solubility, and ability to form a productive ternary complex between the POI and the E3 ligase.
Representative Case Study: BRD4 Degradation by PEG-based PROTACs
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogenes such as c-MYC.[1] Its role in driving the proliferation of various cancer cells has made it a prime target for therapeutic intervention. Several PROTACs have been developed to effectively degrade BRD4, including MZ1, ARV-825, and dBET1, all of which utilize flexible linkers, with MZ1 specifically incorporating a polyethylene (B3416737) glycol (PEG) linker.[2][3]
Quantitative Comparison of BRD4 Degraders
The efficacy of these PROTACs has been evaluated in various cancer cell lines, with key performance metrics being the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50). The following table summarizes the reported data for these compounds.
| Degrader | Target Ligand | E3 Ligase Ligand | Cancer Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| MZ1 | JQ1 | VHL | Various | HeLa | ~2-20 | - | [4][5] |
| ARV-825 | OTX015 | Cereblon (CRBN) | Multiple Myeloma | KMS11 | <1 | 9 | [1] |
| Neuroblastoma | Various | - | ~7-20 | [6] | |||
| Gastric Cancer | HGC27, MGC803 | - | <10 | [7] | |||
| dBET1 | JQ1 | Cereblon (CRBN) | Breast Cancer | Various | 430 | - | |
| Leukemia | MV4;11 | - | 140 | [8] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to evaluate PROTAC-mediated protein degradation.
Western Blot Analysis for BRD4 Degradation
This protocol outlines the steps for treating cells with a BRD4-targeting PROTAC and analyzing BRD4 protein levels via Western blot.[9]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1)[9]
-
PROTAC of interest (e.g., MZ1, ARV-825)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[9]
-
-
Data Analysis: Quantify band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[11][12]
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions and measure the absorbance or luminescence.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Caption: Logical relationship of PROTAC components to therapeutic effect.
Conclusion
The case studies of BRD4-targeting PROTACs like MZ1, ARV-825, and dBET1 demonstrate the power of this technology to achieve potent and selective degradation of key cancer targets. The success of these molecules, which often employ flexible PEG-based linkers, underscores the importance of linker design in optimizing PROTAC performance. The provided experimental protocols and workflows offer a foundation for researchers to evaluate novel PROTACs and contribute to the growing field of targeted protein degradation. While a direct case study for a PROTAC utilizing the "N-(Biotin-PEG4)-N-bis(PEG4-Boc)" linker is not yet available, the principles and methods outlined in this guide provide a clear path for the development and characterization of such future molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-(Biotin-PEG4)-N-bis(PEG4-Boc) are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this PROTAC linker, based on available safety data for structurally similar compounds and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions:
Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands[2]. |
| Body Protection | Impervious clothing, the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Step-by-Step Disposal Procedure:
The disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and its containers must be conducted in accordance with all federal, state, and local environmental regulations.
-
Waste Identification and Segregation:
-
Treat all waste containing N-(Biotin-PEG4)-N-bis(PEG4-Boc) as hazardous chemical waste.
-
Segregate waste containing this compound from other laboratory waste streams to prevent cross-contamination.
-
Use designated, clearly labeled, and sealed containers for waste collection.
-
-
Container Management:
-
Ensure waste containers are compatible with the chemical.
-
Keep containers tightly closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Method:
-
Do not dispose of this chemical down the drain or in the general trash.
-
The recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on approved waste disposal vendors and procedures. The product should be disposed of in accordance with national and local regulations[1].
-
Experimental Workflow for Chemical Waste Disposal:
The following diagram illustrates the general workflow for the proper disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) waste in a laboratory setting.
Logical Relationship of Safety and Disposal Procedures:
The core principle guiding the disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is the mitigation of potential hazards to personnel and the environment. This is achieved through a hierarchical approach that prioritizes containment and professional disposal.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and responsible management of N-(Biotin-PEG4)-N-bis(PEG4-Boc) waste, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety protocols and EHS office for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
